Technical Documentation Center

1,8-Diazaspiro[5.5]undecane Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1,8-Diazaspiro[5.5]undecane

Core Science & Biosynthesis

Foundational

Architecting 3D Space: The Strategic Utility of Spirocyclic Diamine Scaffolds in Modern Medicinal Chemistry

Executive Summary The "Escape from Flatland" is no longer a theoretical preference but a statistical mandate in modern drug discovery. As high-throughput screening libraries become saturated with planar, aromatic-heavy c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Escape from Flatland" is no longer a theoretical preference but a statistical mandate in modern drug discovery. As high-throughput screening libraries become saturated with planar, aromatic-heavy compounds, attrition rates due to poor physicochemical properties (solubility, lipophilicity) and metabolic liabilities have risen. Spirocyclic diamines—specifically the 2,6-diazaspiro[3.3]heptane and 2,7-diazaspiro[3.5]nonane systems—have emerged as high-value bioisosteres for piperazines and piperidines. This guide details the structural rationale, synthetic pathways, and experimental protocols required to deploy these scaffolds effectively.

Part 1: The Dimensional Shift (Theoretical Grounding)

The Imperative

The correlation between the fraction of


 hybridized carbons (

) and clinical success is well-documented (Lovering et al., 2009).[1] Planar molecules often rely on non-specific hydrophobic interactions (

-stacking), leading to off-target toxicity and poor solubility.

Spirocyclic diamines introduce a "kink" in the molecular geometry without adding excessive molecular weight. This structural rigidity:

  • Reduces Entropy Penalty: The ligand is pre-organized in a bioactive conformation.

  • Disrupts Crystal Lattice: The 3D shape lowers melting points relative to flat analogs, improving solubility.

  • Blocks Metabolic Hotspots: The quaternary spiro-carbon prevents oxidative metabolism (e.g., P450-mediated

    
    -hydroxylation) common in piperazines.
    
Vectorial Analysis: The "Right-Angle" Turn

Unlike piperazine, which exists predominantly in a chair conformation projecting substituents at


180° or 60°, the 2,6-diazaspiro[3.3]heptane  scaffold projects substituents at a rigid 180° vector but with a significantly different spatial volume and bond distance. The 2,7-diazaspiro[3.5]nonane  system allows for orthogonal vector exploration (90° projection), accessing binding pockets unreachable by flat rings.

VectorLogic cluster_0 Traditional Scaffold cluster_1 Spirocyclic Solution Piperazine Piperazine Core (Flat / Chair) Metab Metabolic Liability (alpha-oxidation) Piperazine->Metab Solubility Low Solubility (Crystal Packing) Piperazine->Solubility Spiro 2,6-Diazaspiro[3.3]heptane (Rigid 3D Core) Metab->Spiro Bioisosteric Replacement Outcome Improved LogD & Target Selectivity Vector Defined Exit Vectors (Pre-organized) Spiro->Vector Vector->Outcome

Figure 1: Decision logic for transitioning from traditional piperazine scaffolds to spirocyclic diamines to address metabolic and solubility bottlenecks.

Part 2: Comparative Physicochemical Profiling

The following data contrasts a standard piperazine core with its spirocyclic bioisostere. Note the reduction in Lipophilicity (LogD) and the modulation of basicity (pKa).[2]

Table 1: Physicochemical Comparison

PropertyPiperazine2,6-Diazaspiro[3.3]heptaneMechanistic Insight
Geometry Flexible ChairRigid DumbbellSpiro-core locks conformation, reducing entropic cost of binding.
Basicity (

)
~9.8~8.5 - 9.0Strain in the 4-membered ring increases

-character of N-lone pair, slightly lowering basicity (less protonated at phys pH).
Lipophilicity (

LogP)
Baseline-0.5 to -1.03D structure exposes polar surface area more effectively; lower lipophilicity improves ADME.
Metabolic Stability Low (N-dealkylation)HighQuaternary carbon blocks

-oxidation; strained rings are surprisingly stable to P450s.

Part 3: Synthetic Methodologies

Synthesizing spirocyclic diamines, particularly the [3.3] system, presents a challenge: the formation of the quaternary center. The most robust route for medicinal chemistry (scalable to grams) involves the double-cyclization of pentaerythritol derivatives.

The "Double-Displacement" Strategy

This strategy utilizes the symmetry of pentaerythritol. By converting the tetra-alcohol to a tetra-leaving group (tosylate or bromide), one can sequentially (or simultaneously) cyclize with amine equivalents.

Synthesis Start Pentaerythritol Act Activation (TsCl or PBr3) Start->Act Inter Tetra-X Intermediate (X = OTs, Br) Act->Inter Cycl1 Cyclization 1 (R-NH2 or TsNH2) Inter->Cycl1  Double Alkylation   Spiro Protected Spirocycle (N,N-Ditosyl or N-Boc) Cycl1->Spiro Deprot Deprotection (Mg/MeOH or TFA) Spiro->Deprot Final Free Diamine Scaffold Deprot->Final

Figure 2: General synthetic workflow for accessing 2,6-diazaspiro[3.3]heptane from pentaerythritol.

Part 4: Experimental Protocol

Objective: Synthesis of N,N'-di-tosyl-2,6-diazaspiro[3.3]heptane (Key Intermediate). Scale: 10 mmol. Safety: Tosyl chloride is corrosive. Azetidines can be biologically active.[2][3][4][5][6] Work in a fume hood.

Reagents & Setup
  • Substrate: Pentaerythritol tetrabromide (3.88 g, 10 mmol).

  • Nucleophile: p-Toluenesulfonamide (

    
    ) (3.76 g, 22 mmol).
    
  • Base: Potassium Hydroxide (KOH) pellets (powdered, 2.8 g, 50 mmol).

  • Solvent: DMSO (anhydrous, 40 mL).

  • Apparatus: 100 mL Round Bottom Flask, reflux condenser, oil bath, magnetic stirring.

Step-by-Step Methodology
  • Preparation: In the 100 mL flask, dissolve

    
     in DMSO. Add powdered KOH. Stir at room temperature for 30 minutes to generate the sulfonamide anion (solution may turn slightly yellow).
    
  • Addition: Add Pentaerythritol tetrabromide in a single portion.

  • Cyclization: Heat the mixture to 110°C for 18 hours.

    • Why: The formation of the first azetidine ring is fast; the second ring closure (spiro formation) requires higher energy to overcome the strain of the quaternary center.

  • Work-up:

    • Cool to room temperature.

    • Pour the reaction mixture into 200 mL of ice-water with vigorous stirring. The product should precipitate as a white/off-white solid.

    • Filter the solid and wash copiously with water (to remove DMSO and salts) and then cold ethanol.

  • Purification: Recrystallize from Ethanol/DMF (9:1) if necessary.[7]

  • Validation (Self-Check):

    • TLC: (30% EtOAc/Hexane) - Product should be a single spot,

      
      .
      
    • 1H NMR (DMSO-d6): Look for the diagnostic singlet of the methylene protons of the azetidine rings at

      
       ppm. The symmetry of the molecule means all 8 ring protons are chemically equivalent (or appear as a tight AB system depending on resolution).
      
Deprotection (To Free Amine)

To access the free amine for library synthesis:

  • Treat the ditosyl intermediate with Mg powder (excess) in Methanol with catalytic sonication.

  • Alternative: Naphthalene/Sodium radical reduction (harsher, strictly anhydrous).

Part 5: MedChem Applications (Case Studies)

MCHr1 Antagonists (AstraZeneca)

Challenge: A lead compound containing a morpholine moiety showed high lipophilicity (


) and hERG inhibition (cardiotoxicity risk).
Solution:  Replacement of morpholine with 2-oxa-6-azaspiro[3.3]heptane  (an analog of the diamine).
Result: 
  • LogD lowered by 0.8 units.

  • hERG

    
     improved from 3 
    
    
    
    to >30
    
    
    .
  • Maintained potency due to the preservation of the basic nitrogen vector.

M4 Muscarinic Agonists (Reymond Group, 2025)

Recent work identified spirocyclic diamines as privileged scaffolds for GPCRs. The spiro[3.5] systems, in particular, were able to access a deep binding pocket in the M4 receptor that was sterically occluded for standard piperazine/piperidine ligands.

Part 6: Future Outlook & Library Design

The future of spirocyclic diamines lies in Fragment-Based Drug Discovery (FBDD) . Because these scaffolds are small, rigid, and highly soluble, they are ideal "fragments" for growing into larger inhibitors.

Recommendation for Library Synthesis: Prioritize asymmetric functionalization . The symmetric 2,6-diazaspiro[3.3]heptane is valuable, but orthogonal protection (e.g., N-Boc, N'-Cbz) allows for the sequential introduction of different "warheads," effectively turning the spiro-core into a 3D linker that connects two pharmacophores at a precise 180° angle.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 49(21), 3524–3529. Link

  • Johansson, A., et al. (2016).[1] Discovery of (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone (AZD1979), a Melanin Concentrating Hormone Receptor 1 (MCHr1) Antagonist.[1] Journal of Medicinal Chemistry, 59(6), 2497–2511. Link

  • Darsaraee, M., et al. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Helvetica Chimica Acta.[5] (Note: Recent publication highlighted in search). Link

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry, 17, 2839-2849. Link

Sources

Exploratory

1,8-diazaspiro[5.5]undecane CAS number and supplier availability

A Strategic Guide to Asymmetric Spirocyclic Scaffolds in Drug Discovery Executive Summary: The "Escape from Flatland" In modern medicinal chemistry, the transition from planar (sp2-rich) aromatics to three-dimensional (s...

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Guide to Asymmetric Spirocyclic Scaffolds in Drug Discovery

Executive Summary: The "Escape from Flatland"

In modern medicinal chemistry, the transition from planar (sp2-rich) aromatics to three-dimensional (sp3-rich) scaffolds is a critical strategy for improving physicochemical properties such as solubility, metabolic stability, and target selectivity. While 2,8-diazaspiro[5.5]undecane and 3,9-diazaspiro[5.5]undecane are common, symmetric building blocks, the 1,8-diazaspiro[5.5]undecane isomer represents a chemically distinct, non-symmetric scaffold.

This guide addresses the specific challenges in sourcing, synthesizing, and utilizing the 1,8-isomer. Unlike its symmetric counterparts, 1,8-diazaspiro[5.5]undecane offers unique vectoral positioning of substituents, allowing for precise probing of binding pockets where non-linear geometry is required.

Chemical Identity & Commercial Specifications

The 1,8-diazaspiro[5.5]undecane core is rarely sold as a free base due to stability and handling concerns. It is almost exclusively available as N-protected intermediates (typically Boc-protected).

Critical Distinction: Due to the asymmetry of the 1,8-isomer, two distinct mono-Boc regioisomers exist. Researchers must verify the CAS number to ensure the protecting group is on the intended nitrogen.

Data Sheet: Key Commercial Derivatives
Chemical EntityCAS NumberMolecular FormulaRoleAvailability Status
tert-Butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate 1086394-59-3 C14H26N2O2Primary Building BlockAvailable (Specialty Vendors)
tert-Butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate 960294-18-2 C14H26N2O2Alternate RegioisomerLimited (Custom Synthesis often req.)
2,8-Diazaspiro[5.5]undecane (Reference)180-50-7C9H18N2Symmetric IsomerWidely Available
3,9-Diazaspiro[5.5]undecane (Reference)173405-78-2C9H18N2Symmetric IsomerWidely Available

Physicochemical Profile (Calculated for Parent):

  • Molecular Weight: 154.25 g/mol

  • CLogP: ~0.5 (Highly dependent on pH)

  • pKa: ~9.5 (Secondary amines)

  • Topological Polar Surface Area (TPSA): 24.06 Ų

Structural Logic & Isomerism

The 1,8-diazaspiro[5.5]undecane scaffold features two piperidine-like rings sharing a quaternary carbon (C6).

  • Nitrogen 1 (N1): Located adjacent to the spiro-carbon in Ring A.

  • Nitrogen 8 (N8): Located in Ring B, separated from the spiro-carbon by two methylene units (in standard IUPAC numbering for this heterocycle).

This structural nuance creates inherent asymmetry . Functionalization at N1 creates a sterically congested environment close to the spiro-center, whereas N8 offers a more sterically accessible vector, similar to a 4-substituted piperidine.

G cluster_isomers Regioisomeric Derivatives (Commercial Forms) N_Parent 1,8-Diazaspiro[5.5]undecane (Parent Core) N_8Boc 8-Boc Derivative (CAS: 1086394-59-3) Accessible N8 protected N_Parent->N_8Boc Selective Protection (Kinetic Control) N_1Boc 1-Boc Derivative (CAS: 960294-18-2) Congested N1 protected N_Parent->N_1Boc Orthogonal Synthesis

Figure 1: Structural divergence of the 1,8-diazaspiro scaffold into commercial regioisomers.

Synthesis Protocol: The Asymmetric Route

While symmetric spiro-diamines (2,8- or 3,9-) are synthesized via straightforward double-alkylation or reductive amination protocols, the 1,8-isomer requires a specialized approach to establish the asymmetry. The "Gold Standard" method, developed by Zhu, Quirion, and Husson, utilizes a chiral non-racemic synthon.

Methodology: CN-Based Asymmetric Synthesis

Core Concept: Use of a 2-cyano-6-phenyloxazolopiperidine scaffold to direct the formation of the spiro-center stereoselectively.[1]

Step-by-Step Workflow:

  • Starting Material: 2-cyano-6-phenyloxazolopiperidine (derived from phenylglycinol and glutaraldehyde).

  • Alkylation (Key Step): Treatment with a functionalized organometallic reagent (e.g., Grignard or Lithium reagent containing a masked amine).

  • Cyclization: Intramolecular nucleophilic alkylation or reductive cyclization to close the second ring.

  • Deprotection: Removal of the chiral auxiliary (phenylglycinol moiety) via hydrogenolysis to yield the 1,8-diazaspiro[5.5]undecane core.

Synthesis Start Start: Amino Nitrile Scaffold (Chiral Auxiliary) Step1 Step 1: Nucleophilic Addition (Organolithium/Grignard) Start->Step1 C-Alkylation Step2 Step 2: Spiro-Cyclization (Intramolecular Alkylation) Step1->Step2 Ring Closure Step3 Step 3: Hydrogenolysis (Removal of Chiral Auxiliary) Step2->Step3 Pd/C, H2 Final Target: 1,8-Diazaspiro[5.5]undecane (Enantiopure) Step3->Final

Figure 2: The Husson Asymmetric Synthesis Route for 1,8-Diazaspiro[5.5]undecane.

Supplier Availability & Sourcing Strategy

Sourcing the 1,8-isomer requires navigating a market dominated by the 2,8- and 3,9- isomers. Major catalog suppliers often list the symmetric versions as "In Stock" while the 1,8-isomer is "Make to Order."

Primary Supplier Landscape
  • Specialty Vendors (High Probability):

    • LeapChem: Listed supplier for CAS 960294-18-2 and 1086394-59-3.

    • ChemShuttle: Known for macrocyclic and spiro-building blocks.

    • Amole Biotechnology: Often stocks the Boc-protected derivatives.

  • Major Aggregators:

    • Enamine / Sigma-Aldrich: Primarily stock the 2,8-isomer (CAS 180-50-7). Caution: Always verify structure image before ordering; do not rely solely on name.

Quality Control (Self-Validating System)

When receiving a shipment labeled "1,8-diazaspiro[5.5]undecane" (or its Boc derivative), you must validate the isomer identity, as labeling errors with 2,8-isomers are possible.

Validation Protocol:

  • 13C NMR Symmetry Check:

    • 2,8-isomer: Highly symmetric. Shows fewer unique carbon signals (typically 5 unique signals for the core).

    • 1,8-isomer: Asymmetric.[1][2][3] Will show a distinct signal for every carbon in the skeleton (approx. 9-11 signals depending on protection).

  • HMBC/HSQC: Look for the quaternary spiro-carbon correlations. In the 1,8-isomer, the spiro-carbon (C6) will correlate to one adjacent CH2-N group and one adjacent CH2-C group, whereas in 2,8- or 3,9- systems, the environment is more uniform.

References

  • Zhu, J.; Quirion, J.-C.; Husson, H.-P. "Asymmetric Synthesis.[3] 29. Preparation of 1,8-Diazaspiro[5.5]undecane Derivatives." Journal of Organic Chemistry, 1993 , 58(23), 6451–6456.[3]

  • Burkhard, J. A.; et al. "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry, 2010, 53(6), 2667–2677. (Context on spiro-scaffold utility).
  • PubChem Compound Summary. "tert-Butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate." CID 46869854.

  • ChemShuttle Catalog. "1,8-diazaspiro[5.5]undecane-8-carboxylic acid tert-butyl ester." CAS 1086394-59-3.[4][5]

  • LeapChem Product Data. "tert-Butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate."[2] CAS 960294-18-2.[2]

Sources

Foundational

Technical Deep Dive: Spirocyclic Alkaloids & Histrionicotoxin Analogs

Executive Summary The transition from lethal amphibian defense mechanisms to precision neurological probes represents one of the most compelling chapters in natural product chemistry. This guide focuses on Histrionicotox...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The transition from lethal amphibian defense mechanisms to precision neurological probes represents one of the most compelling chapters in natural product chemistry. This guide focuses on Histrionicotoxins (HTXs) , a class of spirocyclic alkaloids isolated from the skin of the Colombian poison dart frog Oophaga histrionica (formerly Dendrobates histrionicus).

For drug development professionals, HTXs are not merely historical curiosities; they are the archetypal non-competitive antagonists for nicotinic acetylcholine receptors (nAChRs). Their unique 1-azaspiro[5.5]undecane core has driven fifty years of synthetic innovation, evolving from Kishi’s total synthesis to modern catalytic asymmetric protocols. This whitepaper analyzes the structural evolution, synthetic challenges, and pharmacological utility of HTX and its stable analog, perhydrohistrionicotoxin (pHTX).

Part 1: The Discovery Epoch & Structural Elucidation

The history of spirocyclic alkaloids is anchored in the fieldwork of John Daly at the National Institutes of Health (NIH). In 1971, Daly and colleagues isolated a unique toxin from Dendrobates histrionicus in the Rio San Juan drainage of western Colombia. Unlike the steroidal batrachotoxins discovered previously, this new compound exhibited a distinct spirocyclic amine structure.

The Structural Challenge

The structure of Histrionicotoxin (HTX-283A) was elucidated via X-ray crystallography by Isabella Karle and Bernhard Witkop . It revealed a fascinating architecture:

  • Core: A 1-azaspiro[5.5]undecane skeleton.[1][2][3]

  • Functionality: An intramolecular hydrogen bond between the C8-hydroxyl and the nitrogen atom, locking the conformation.

  • Unsaturation: Two cis-enyne side chains at C2 and C7, which are highly unstable and prone to polymerization.

This instability necessitated the development of Perhydrohistrionicotoxin (pHTX) , a fully saturated analog that retains biological activity while offering superior stability for laboratory use.

Visualization: The HTX Development Pipeline

HTX_Pipeline Frog Oophaga histrionica (Source) Isolation Isolation (1971) Daly (NIH) Frog->Isolation Skin Extracts Structure X-Ray Diffraction Spiro[5.5]undecane Isolation->Structure Crystallography Synthesis Total Synthesis Kishi (1985) Structure->Synthesis Retrosynthesis Analog pHTX Development (Stable Probe) Structure->Analog Hydrogenation Synthesis->Analog Optimized Route

Figure 1: The chronological progression from biological isolation to synthetic stabilization of Histrionicotoxin.

Part 2: The Synthetic Odyssey

The synthesis of HTX is a benchmark for organic chemists due to the steric congestion of the spiro-quaternary carbon. The primary challenge is controlling the relative stereochemistry of the C2 and C7 side chains relative to the C8 hydroxyl group.

Historical Milestone: The Kishi Synthesis (1985)

Yoshito Kishi’s group achieved the first total synthesis of (-)-Histrionicotoxin.[4] Their route utilized a "Kishi lactam" intermediate, forming the spiro center via an intramolecular Michael addition. While foundational, this route was lengthy and low-yielding.

Modern Protocol: Radical Translocation–Cyclization

Current methodologies prioritize atom economy and stereocontrol. A standout approach involves Radical Translocation–Cyclization , as demonstrated by Sato et al. (Tohoku University). This method constructs the spiro-core in a single, high-yielding step using a silicon-tethered radical.

Experimental Protocol: Diastereoselective Spirocyclization

Note: This protocol is adapted for research scale (mmol) synthesis of the spiro[5.5]undecane core.

Reagents:

  • Substrate: 2-iodo-N-(alkynyl)-piperidine derivative (precursor).

  • Reagent: Tris(trimethylsilyl)silane (TTMSS).

  • Initiator: AIBN (Azobisisobutyronitrile).

  • Solvent: Degassed Benzene or Toluene.

Methodology:

  • Preparation: Dissolve the iodo-precursor (1.0 equiv) in degassed toluene (0.05 M concentration) under an Argon atmosphere.

  • Radical Initiation: Add TTMSS (1.5 equiv) and AIBN (0.2 equiv).

  • Reflux: Heat the mixture to 90°C.

    • Mechanistic Insight: The silyl radical abstracts the iodine. The resulting carbon radical undergoes a 1,5-hydrogen atom transfer (HAT) followed by a 6-exo-dig cyclization onto the alkyne. This sets the spiro-stereochemistry based on the existing ring conformation.

  • Monitoring: Monitor via TLC for the disappearance of the iodide (approx. 2-4 hours).

  • Quench & Purification: Cool to RT, concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Validation: Verify the spiro-junction stereochemistry using NOESY NMR spectroscopy. Look for correlations between the C8-proton and the newly formed vinyl group.

Visualization: Radical Spirocyclization Logic

Radical_Mechanism Precursor Iodo-Piperidine Precursor (Linear) Radical_Gen Radical Generation (TTMSS/AIBN) Precursor->Radical_Gen Translocation 1,5-Hydrogen Transfer (Translocation) Radical_Gen->Translocation Iodine Abstraction Cyclization 6-exo-dig Cyclization (Ring Closure) Translocation->Cyclization Radical Attack Product Spiro[5.5]undecane Core (Diastereoselective) Cyclization->Product H-Abstraction

Figure 2: Mechanistic flow of the Sato Radical Translocation-Cyclization to build the HTX core.

Part 3: Pharmacological Mechanism & Analogs

Histrionicotoxins are defined by their interaction with Nicotinic Acetylcholine Receptors (nAChRs) .[1] Unlike competitive antagonists (e.g., curare) that bind to the agonist site, HTXs function as Open-Channel Blockers .

Mechanism of Action[5][6][7]
  • State-Dependence: HTX binds most effectively when the receptor is in the "open" or "desensitized" conformation.

  • Binding Site: The toxin lodges deep within the transmembrane pore, physically occluding the flow of Na+ and K+ ions.

  • Selectivity: While potent on muscle-type nAChRs, specific analogs show varying selectivity for neuronal subtypes (

    
     vs 
    
    
    
    ), making them critical tools for mapping neurological pathways.
Visualization: The Channel Blockade

MOA_Blocker Resting Resting nAChR (Closed) Open Open Channel (Ion Flow) Resting->Open Activation Agonist ACh Binding Agonist->Open Blocked Blocked State (No Ion Flow) Open->Blocked HTX Binding HTX_Entry HTX Entry (Pore Access) Blocked->Resting Dissociation (Slow)

Figure 3: Allosteric modulation cycle showing HTX entry into the open receptor pore.

Structure-Activity Relationship (SAR) Comparison

The following table summarizes the comparative profiles of the natural product and its key analogs.

CompoundStructure CharacteristicsStabilitynAChR Potency (IC50)Primary Application
(-)-Histrionicotoxin Bis-enyne side chainsLow (Polymerizes)High (~1-5 µM)Historical Reference
Perhydrohistrionicotoxin (pHTX) Fully saturated alkyl chainsHighModerate-HighStandard Electrophysiology Probe
Isotoxin C2/C7 stereoisomerModerateVariableSAR Studies
Depentyl-pHTX C7 pentyl chain removedHighReducedBinding Site Mapping

Key Insight: Recent divergent syntheses (Adachi, 2024) have revealed that certain unnatural diastereomers of pHTX exhibit higher potency than the natural configuration, suggesting that the "natural" spiro-geometry is not the thermodynamic optimum for channel blocking, but rather a biosynthetic constraint.

References

  • Daly, J. W., et al. (1971). The structure of histrionicotoxin, a novel spiroalkaloid from the Colombian frog Dendrobates histrionicus. Proceedings of the National Academy of Sciences , 68(8), 1870-1875. Link

  • Carey, S. C., Aratani, M., & Kishi, Y. (1985). Total synthesis of dl-histrionicotoxin. Tetrahedron Letters , 26(48), 5887-5890. Link

  • Sato, M., et al. (2017). Total Synthesis of (−)-Histrionicotoxin through a Stereoselective Radical Translocation–Cyclization Reaction. Angewandte Chemie International Edition , 56(4), 1073-1077. Link

  • Adachi, M., & Nishikawa, T. (2024). Divergent Nine-Step Syntheses of Perhydrohistrionicotoxin Analogs and Their Inhibition Activity Toward Chicken α4β2-Neuronal Nicotinic Acetylcholine Receptors. The Journal of Organic Chemistry . Link

  • Albuquerque, E. X., et al. (2009). Neuronal Nicotinic Receptors: Pharmacology and Therapeutic Opportunities. Pharmacological Reviews , 61(1), 39-90. Link

Sources

Exploratory

Technical Guide: Physicochemical Profiling of Spirocyclic Diamines

Executive Summary The "Escape from Flatland" initiative in medicinal chemistry has elevated spirocyclic diamines from academic curiosities to essential scaffold solutions. By replacing planar aromatic or heteroaromatic r...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Escape from Flatland" initiative in medicinal chemistry has elevated spirocyclic diamines from academic curiosities to essential scaffold solutions. By replacing planar aromatic or heteroaromatic rings (e.g., piperazines, phenyl rings) with rigid, three-dimensional spirocyclic cores (e.g., spiro[3.3]heptanes), drug developers can significantly modulate physicochemical properties.[1]

This guide provides a technical deep-dive into the physicochemical profiling of spirocyclic diamines. It focuses on the mechanistic impact of these scaffolds on lipophilicity (logP/logD), basicity (pKa), and metabolic stability, providing actionable protocols for their characterization.

The Structural Paradigm: Vectorization &

The "Escape from Flatland"

Traditional drug discovery relied heavily on


-rich aromatic scaffolds. While synthetically accessible, these "flat" molecules often suffer from poor solubility and non-specific binding (promiscuity). Spirocyclic diamines introduce complexity (

) without increasing molecular weight significantly.

Key Comparison:

  • Piperazine (Flat/Chair): Vectors are typically 180° (anti-parallel) or 60° (gauche). The conformational flexibility can lead to entropic penalties upon binding.[2]

  • 2,6-Diazaspiro[3.3]heptane (Rigid/3D): The spiro-carbon locks the two azetidine rings perpendicular to each other. This creates a defined exit vector distance (~6.5 Å between nitrogens) that is distinct from piperazine, allowing access to novel IP space and binding pockets.

Physicochemical Impact Summary

The transition from a planar ring to a spirocyclic core typically results in the following shifts:

ParameterTrend (Flat

Spiro)
Mechanistic Rationale
LogP Decreases (0.5 – 1.0 unit)Disruption of planar stacking; increased 3D surface area for water solvation.
Solubility Increases Disruption of crystal lattice energy (melting point depression) due to 3D geometry.
Metabolic Stability Increases Removal of aromatic hydrogens prone to oxidation; steric bulk protects susceptible sites.
pKa Modulated (Lower)Azetidine rings (4-membered) are generally less basic (pKa ~8-9) than piperidines (pKa ~10-11) due to ring strain and s-character.

Physicochemical Mechanics

Lipophilicity (LogP vs. LogD)

For diamines, LogP (partition coefficient of neutral species) is often theoretical. The clinically relevant metric is LogDngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


  (distribution coefficient at physiological pH).

Spirocyclic diamines possess a unique solvation shell. Unlike flat aromatics that force water into an ordered "ice-like" structure (entropic penalty), the globular shape of spirocycles interacts more favorably with the bulk solvent.

  • Case Study: Replacing a benzene ring with spiro[3.3]heptane in the drug Sonidegib lowered calculated lipophilicity (cLogP) by ~0.8 units [1].[3]

Basicity and Permeability

The "Diamine Dilemma" is balancing solubility (high pKa) with permeability (low pKa).

  • The hERG Liability: High basicity + flexibility often leads to hERG channel trapping.

  • The Spiro Solution: Spirocyclic diamines often exhibit lower pKa values than their flexible chain counterparts. For example, the pKa of the nitrogen in a spiro[3.3]heptane system is typically 1–2 units lower than in a piperidine. This increases the fraction of neutral species at pH 7.4, enhancing membrane permeability while maintaining sufficient solubility.

Experimental Methodologies

Decision Logic for Scaffold Selection

Before synthesis, use this logic flow to determine if a spirocyclic intervention is warranted.

ScaffoldSelection Start Lead Compound Analysis CheckProps Check Properties: LogD > 3.5? Solubility < 10 µM? hERG Liability? Start->CheckProps Decision Issues Identified? CheckProps->Decision Flat Retain Aromatic/Flat Core (Optimize Substituents) Decision->Flat No Spiro Switch to Spiro Scaffold (e.g., Spiro[3.3]heptane) Decision->Spiro Yes Design Vector Analysis: Match Exit Vectors (Piperazine vs. Spiro) Spiro->Design Synth Synthesis & Profiling (pKa, LogD, LLE) Design->Synth

Caption: Logic flow for transitioning from flat aromatic scaffolds to spirocyclic cores to resolve property liabilities.

Protocol: Miniaturized Shake-Flask LogD

For spirocyclic diamines, potentiometric titration is preferred for pKa, but the Shake-Flask method remains the gold standard for LogD due to the wide dynamic range required.

Reagents:

  • 1-Octanol (HPLC Grade).

  • PBS Buffer (pH 7.4, 50 mM).

  • DMSO Stock of Spiro-Diamine (10 mM).[4]

Protocol Steps:

  • Pre-Saturation: Vigorously mix 1-octanol and PBS buffer for 24 hours. Separate phases. This prevents volume changes during the assay.

  • Preparation: In a 2 mL chemically resistant vial (glass or polypropylene), add 495 µL of pre-saturated PBS and 5 µL of compound stock (Final conc: 100 µM).

  • Partitioning: Add 500 µL of pre-saturated 1-octanol.

  • Equilibration: Cap and rotate (do not vortex to avoid emulsions) for 60 minutes at 25°C. Centrifuge at 3000g for 10 minutes to separate phases.

  • Quantification: Carefully sample both the aqueous and octanol phases.

    • Note: For basic diamines, the octanol phase may require dilution with methanol to ensure ionization in the LC-MS source.

  • Calculation:

    
    
    
  • Validation: Run a reference standard (e.g., Propranolol, LogD ~1.2) in parallel.

Protocol: Potentiometric pKa Determination

Diamines often have overlapping pKa values. Potentiometric titration is superior to UV-metric methods for these non-chromophoric scaffolds.

System: Sirius T3 or equivalent.

  • Sample: Dissolve 1-3 mg of pure compound in 10 mL of 0.15 M KCl (ionic strength adjustor).

  • Titration: Titrate with 0.5 M KOH and 0.5 M HCl under inert gas (

    
    ) atmosphere to prevent carbonate formation.
    
  • Data Fitting: Use the Bjerrum plot analysis to identify two distinct ionization constants (

    
    ).
    
    • Critical Check: Ensure the sample does not precipitate during titration (check turbidity sensor).

Strategic Application: hERG & LLE

Mitigating hERG Liability

Basic amines are notorious for blocking the hERG potassium channel, leading to QT prolongation. The hERG pharmacophore typically involves a basic nitrogen and two hydrophobic aromatic features (pi-stacking).

Spiro-Advantage:

  • Rigidity: Flexible diamine chains can adopt the specific conformation required to bind inside the hERG pore. Spirocyclic diamines are rigid; if the "locked" conformation does not fit the pore, binding is abrogated.

  • Vector Disruption: The perpendicular orientation of substituents in spiro[3.3]heptanes often disrupts the pi-stacking interactions required for high-affinity hERG binding [2].

Lipophilic Ligand Efficiency (LLE)

LLE is the primary metric for optimization.


Target:  LLE > 5.0.
Spirocyclic diamines frequently improve LLE not by increasing potency (

), but by significantly lowering

while maintaining potency through improved shape complementarity.

Visualizing the Profiling Workflow

ProfilingWorkflow cluster_synth Synthesis cluster_assay Primary Assays cluster_analysis Analysis Compound Spiro-Diamine Candidate pKa pKa Measurement (Potentiometric) Compound->pKa LogD LogD (pH 7.4) (Shake Flask) Compound->LogD Sol Kinetic Solubility (Nephelometry) Compound->Sol pKa->LogD pH correction LLE Calculate LLE (pIC50 - LogD) LogD->LLE hERG hERG Binding (Patch Clamp) Sol->hERG If Sol > 10µM

Caption: Integrated workflow for the physicochemical profiling of spirocyclic diamines.

References

  • Prysiazhniuk, K., et al. (2024).[3] "Spiro[3.3]heptane as a Saturated Benzene Bioisostere." Angewandte Chemie International Edition. Link

  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014).[2] "The use of spirocyclic scaffolds in drug discovery." Bioorganic & Medicinal Chemistry Letters. Link

  • Mykhailiuk, P. K. (2021).[1][5] "Spirocyclic Scaffolds in Medicinal Chemistry." European Journal of Medicinal Chemistry. Link

  • Warr, W. A. (2012). "Lipophilicity Descriptors: Understanding When to Use LogP & LogD." ACD/Labs Whitepaper. Link

  • PubChem Compound Summary for CID 425354, Spiro[3.3]heptane-2,6-diamine. Link

Sources

Foundational

Beyond Flatland: Strategic Scaffold Hopping with Novel Nitrogen Heterocycles

Technical Guide for Medicinal Chemistry & Drug Design Executive Summary The "flatland" problem—the over-reliance on sp²-rich aromatic scaffolds—has historically plagued drug discovery, leading to compounds with poor solu...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Medicinal Chemistry & Drug Design

Executive Summary

The "flatland" problem—the over-reliance on sp²-rich aromatic scaffolds—has historically plagued drug discovery, leading to compounds with poor solubility, indiscriminate binding, and suboptimal metabolic profiles. This guide outlines a technical roadmap for scaffold hopping using novel nitrogen heterocycles. We move beyond classic bioisosterism to explore high-Fsp³ architectures like bicyclo[1.1.1]pentanes (BCPs), azetidines, and spirocycles. This document provides the rationale, computational workflows, and synthetic protocols required to implement these scaffolds effectively.

Part 1: The Strategic Imperative (Fsp³ & PMI)

The correlation between clinical success and the fraction of sp³-hybridized carbons (Fsp³) is well-documented. Increasing three-dimensionality (3D) improves solubility by disrupting crystal lattice energy and enhances selectivity by accessing specific vector spaces within the binding pocket.

The Geometry of Efficacy

Traditional aromatic scaffolds (benzene, pyridine) orient substituents in a planar 120° or 180° geometry. Novel nitrogen heterocycles offer exit vectors that access unexplored chemical space.

  • Principal Moments of Inertia (PMI): We must design away from the "rod" and "disc" shapes typical of flat aromatics toward "sphere" shapes.

  • Metabolic Shunt: Replacing electron-rich aromatics (prone to CYP450 oxidation) with saturated nitrogen heterocycles often blocks metabolic soft spots while maintaining H-bond acceptor capabilities.

Part 2: Emerging Nitrogen Scaffolds

We categorize these scaffolds by their geometric utility rather than just chemical class.

1. The Phenyl Bioisosteres: Bicyclo[1.1.1]pentanes (BCPs)

BCPs are the gold standard for replacing para-substituted benzenes.[1]

  • Why Hop? The distance between bridgehead carbons in BCP (1.85 Å) mimics the para-phenyl distance (2.8 Å) sufficiently to maintain binding, but the scaffold is aliphatic.

  • Nitrogen Variant: 1-Azabicyclo[1.1.1]pentane . Incorporating nitrogen at the bridgehead modulates basicity (pKa ~7-8) and allows for salt formation, improving solubility.

2. The Metabolic Shield: Azetidines & Oxetanes

Azetidines are superior bioisosteres for gem-dimethyl or cyclopropyl groups, and even piperidines.

  • The "Magic Methyl" Effect: 3,3-disubstituted azetidines introduce a high metabolic barrier due to steric bulk and ring strain, preventing N-dealkylation.

  • Case Example: Azelnidipine utilizes a bis-aryl azetidine scaffold to improve calcium channel blocking selectivity.

3. The Vector Breakers: Spirocyclic Systems

Spiro[3.3]heptanes and 2-azaspiro[3.3]heptanes provide a rigid, orthogonal exit vector that is impossible to achieve with fused ring systems.

  • Entropy Benefit: Pre-organizing the ligand conformation reduces the entropic penalty upon binding (

    
    ).
    
Part 3: Computational & Logic Workflow

Scaffold hopping is not random; it requires precise vector alignment. The following diagram illustrates the decision logic for selecting a scaffold.

Caption: Decision matrix for selecting nitrogen heterocycles based on vector geometry and metabolic needs.

Part 4: Synthetic Methodologies

The synthesis of these strained rings requires specialized protocols. Standard S_NAr or Buchwald couplings often fail due to the sp³ character of the nucleophile.

Protocol A: Photoredox Minisci Alkylation

This protocol is essential for appending alkyl fragments (like BCPs) onto nitrogen heterocycles.

Mechanism: Radical generation via decarboxylation or halide abstraction, followed by addition to an electron-deficient heterocycle.

Step-by-Step Protocol:

  • Reagents:

    • Substrate: Electron-deficient heterocycle (e.g., Pyridine/Quinoline derivative) (1.0 equiv).

    • Radical Precursor: Bicyclo[1.1.1]pentane-1-carboxylic acid (1.5 equiv).

    • Catalyst: Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1 mol%).

    • Oxidant: (NH4)2S2O8 (2.0 equiv).

    • Solvent: DMSO:H2O (4:1).

  • Execution:

    • Dissolve substrate, acid, and catalyst in degassed solvent.

    • Add oxidant.

    • Irradiate with Blue LED (450 nm) at room temperature for 12–24 hours.

    • Note: Maintain inert atmosphere (N2/Ar) to prevent quenching of the excited triplet state.

  • Workup:

    • Dilute with EtOAc, wash with NaHCO3 (sat).

    • Purify via reverse-phase HPLC if the product is polar.

Protocol B: Strain-Release Functionalization of Azetidines

Accessing 3-substituted azetidines often utilizes [1.1.0]azabicyclobutane (ABB) intermediates.[2]

Workflow Diagram:

Caption: Strain-release strategy for rapid access to 3-substituted azetidines from ABB precursors.

Part 5: Data & Physicochemical Comparison

The following table demonstrates the theoretical property shift when hopping from a standard aromatic scaffold to a saturated nitrogen heterocycle.

PropertyParent (Phenyl-Piperazine)Scaffold Hop (BCP-Spiro)Impact
Fsp³ 0.350.78High: Improved solubility & complexity.
LogD (pH 7.4) 3.82.1Optimal: Reduced lipophilicity lowers toxicity risk.
Solubility < 10 µM> 150 µMCritical: Improved oral bioavailability potential.
Metabolic Stability Low (Aromatic oxidation)High (Blocked sites)High: Extended half-life (

).
HERG Inhibition High Risk (π-stacking)Low RiskSafety: Reduced cardiotoxicity signal.
References
  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. Source: ResearchGate (2026).[1]

  • Strain-Release Asymmetric Multicomponent Reaction to Access Diverse N-α-Bisaryl-C3-quaternary Azetidines. Source: Organic Letters (2026).

  • Direct Functionalization of Nitrogen Heterocycles via Rh-Catalyzed C-H Bond Activation. Source: NIH / PMC.

  • Application of Fsp³ towards Non-Systemic Drug Discovery. Source: Preprints.org (2023).

  • Recent Advances in Scaffold Hopping. Source: Journal of Medicinal Chemistry (ACS).

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Incorporating 1,8-Diazaspiro[5.5]undecane into Peptide Mimetics

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Introduction: The Strategic Advantage of Spirocyclic Scaffolds in Peptidomimetic Design In the pursuit of novel t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Advantage of Spirocyclic Scaffolds in Peptidomimetic Design

In the pursuit of novel therapeutics, peptide mimetics stand as a promising class of molecules that aim to replicate the biological activity of peptides while overcoming their inherent limitations, such as poor metabolic stability and low bioavailability. A key strategy in the design of effective peptidomimetics is the introduction of conformational constraints to lock the molecule in its bioactive conformation. The 1,8-diazaspiro[5.5]undecane scaffold has emerged as a privileged structure in this context. Its rigid, spirocyclic framework offers a unique three-dimensional arrangement of functional groups, making it an excellent candidate for mimicking secondary peptide structures like β-turns and for serving as a central scaffold for the presentation of pharmacophoric elements.

The inherent conformational rigidity of the 1,8-diazaspiro[5.5]undecane core reduces the entropic penalty upon binding to a biological target, potentially leading to enhanced binding affinity and selectivity. Furthermore, the presence of two addressable nitrogen atoms allows for the divergent synthesis of compound libraries, facilitating the exploration of structure-activity relationships (SAR). This guide provides a comprehensive overview of the rationale, synthetic strategies, and practical protocols for the successful incorporation of 1,8-diazaspiro[5.5]undecane into peptide mimetic structures using solid-phase peptide synthesis (SPPS).

Rationale for Incorporating 1,8-Diazaspiro[5.5]undecane: A Conformational Lock

The therapeutic potential of many peptides is hindered by their conformational flexibility in solution, where they exist as an ensemble of interconverting structures. Only a fraction of these conformers may be biologically active. The incorporation of a rigid scaffold like 1,8-diazaspiro[5.5]undecane serves to pre-organize the peptide mimetic into a single, well-defined conformation that ideally matches the binding site of the target protein.

Key Advantages:

  • Conformational Rigidity: The spirocyclic nature of the scaffold severely restricts bond rotation, leading to a well-defined three-dimensional structure. This can mimic the tight turns and loops found in bioactive peptides.

  • Improved Metabolic Stability: The non-peptidic nature of the spirocyclic core enhances resistance to proteolytic degradation, a common issue with natural peptides.

  • Scaffold for Diversity: The two nitrogen atoms of the 1,8-diazaspiro[5.5]undecane moiety provide convenient points for the attachment of various side chains or peptide fragments, allowing for the creation of diverse chemical libraries for screening.

  • Potential for Enhanced Bioavailability: The introduction of non-peptidic elements can improve the pharmacokinetic properties of the resulting mimetic, including oral bioavailability.

The strategic placement of the 1,8-diazaspiro[5.5]undecane scaffold can effectively mimic a dipeptide unit within a larger peptide sequence, forcing the flanking peptide chains into a specific orientation. This is particularly valuable in targeting protein-protein interactions (PPIs), where disrupting or stabilizing a specific secondary structure at the interface is key to modulating the interaction.

Synthetic Strategy: Preparing the 1,8-Diazaspiro[5.5]undecane Building Block for SPPS

The successful incorporation of 1,8-diazaspiro[5.5]undecane into a peptide mimetic via solid-phase peptide synthesis (SPPS) hinges on the preparation of a suitably protected building block. The two secondary amines of the scaffold must be differentially protected to allow for sequential coupling on the solid support. The most common strategy involves the use of orthogonal protecting groups, such as Fmoc (fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl).

The Fmoc group is base-labile and is removed with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF), which is the standard deprotection condition in Fmoc-based SPPS.[1][2] The Boc group, on the other hand, is acid-labile and remains intact during the Fmoc-SPPS cycles. This allows for the selective deprotection and subsequent elaboration of the second nitrogen atom after the initial peptide chain has been assembled.

Diagram of the Protected Building Block:

G scaffold 1,8-Diazaspiro[5.5]undecane Core N1 N1 scaffold->N1 N8 N8 scaffold->N8 Fmoc Fmoc Group (Base-Labile) N1->Fmoc Protection Boc Boc Group (Acid-Labile) N8->Boc Orthogonal Protection Coupling_Point Coupling Point to Resin/Peptide Fmoc->Coupling_Point Allows for initial peptide elongation

Caption: Differentially protected 1,8-diazaspiro[5.5]undecane building block for SPPS.

Experimental Protocols: Solid-Phase Synthesis of a 1,8-Diazaspiro[5.5]undecane-Containing Peptide Mimetic

This section provides a detailed, step-by-step protocol for the manual solid-phase synthesis of a model peptide mimetic incorporating a 1,8-diazaspiro[5.5]undecane scaffold. The standard Fmoc/tBu strategy is employed.[3]

Materials and Reagents
  • Resin: Rink Amide resin (or other suitable resin depending on the desired C-terminus).

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM), Piperidine, Diisopropylethylamine (DIPEA).

  • Protected Amino Acids: Fmoc-protected amino acids with acid-labile side-chain protecting groups (e.g., Trt, Pbf, OtBu, Boc).

  • Protected Scaffold: N1-Fmoc-N8-Boc-1,8-diazaspiro[5.5]undecane (or a derivative with a carboxylic acid handle for attachment to the resin).

  • Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole).

  • Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water.

  • Other: Diethyl ether (cold), Acetic anhydride (for capping).

Protocol for Peptide Elongation

The synthesis is performed in a fritted syringe or a dedicated peptide synthesis vessel. The general cycle for each amino acid coupling is as follows:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Coupling:

    • Pre-activate a solution of the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF with DIPEA (6 eq.) for 2-5 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.

  • Washing: Wash the resin as in step 3.

  • (Optional) Capping: To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF (5:5:90 v/v/v) for 10 minutes. Then wash the resin.

This cycle is repeated for each amino acid in the sequence.

Protocol for Incorporating the 1,8-Diazaspiro[5.5]undecane Scaffold

The incorporation of the spirocyclic scaffold follows the same general procedure as for a standard amino acid, with the N1-Fmoc-N8-Boc-1,8-diazaspiro[5.5]undecane building block being coupled to the growing peptide chain.

Workflow for Scaffold Incorporation:

G Start Start: Peptide-Resin with free N-terminus Couple_Scaffold Couple N1-Fmoc-N8-Boc- 1,8-diazaspiro[5.5]undecane (using HBTU/HOBt/DIPEA) Start->Couple_Scaffold Wash1 Wash Resin (DMF, DCM) Couple_Scaffold->Wash1 Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1->Fmoc_Deprotection Wash2 Wash Resin (DMF, DCM) Fmoc_Deprotection->Wash2 Continue_SPPS Continue SPPS with next Fmoc-amino acid Wash2->Continue_SPPS End Result: Peptide mimetic with Boc-protected scaffold Continue_SPPS->End

Caption: Workflow for incorporating the spiro scaffold into the peptide chain.

Cleavage and Deprotection

Once the synthesis is complete, the peptide mimetic is cleaved from the resin, and the side-chain protecting groups (including the Boc group on the scaffold) are removed simultaneously.

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

  • Cleavage: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding it to cold diethyl ether.

  • Purification: Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash. Dry the crude peptide under vacuum. The crude product is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Characterization and Analysis

The purified peptide mimetic should be characterized to confirm its identity and purity.

  • Mass Spectrometry (MS): To verify the molecular weight of the final product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and to perform conformational analysis.[4][5] 2D NMR techniques such as COSY, TOCSY, and NOESY can provide valuable insights into the three-dimensional structure of the mimetic in solution.[6][7]

Application Example: Targeting a Protein-Protein Interaction

While specific examples of 1,8-diazaspiro[5.5]undecane-containing peptide mimetics with detailed biological data are emerging, the general applicability of spirocyclic scaffolds in modulating PPIs is well-established. For instance, spirocyclic scaffolds have been successfully employed to mimic β-turns in peptides designed to inhibit the p53-HDM2 interaction, a critical target in cancer therapy.

Hypothetical Signaling Pathway Modulation:

G p53 p53 (Tumor Suppressor) HDM2 HDM2 (Negative Regulator) p53->HDM2 Binding Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis Induces HDM2->p53 Inhibition Degradation Ubiquitination & Degradation HDM2->Degradation Promotes Mimetic 1,8-Diazaspiro[5.5]undecane Peptide Mimetic Mimetic->HDM2 Binds & Inhibits

Caption: Inhibition of the p53-HDM2 interaction by a spiro-peptidomimetic.

Conclusion and Future Perspectives

The incorporation of the 1,8-diazaspiro[5.5]undecane scaffold represents a powerful strategy in the design of conformationally constrained peptide mimetics. The synthetic protocols outlined in this guide provide a framework for the successful construction of these complex molecules. As our understanding of the conformational preferences of these scaffolds grows, so too will our ability to rationally design novel therapeutics with enhanced efficacy, stability, and bioavailability. The continued exploration of diverse spirocyclic systems will undoubtedly open new avenues in drug discovery, particularly in the challenging area of modulating protein-protein interactions.

References

  • ResearchGate. (2025). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives | Request PDF.
  • LifeTein. (n.d.). Fmoc-Amino Acids. Retrieved from [Link]

  • Google Patents. (n.d.). EP0687691A2 - Resin for solid-phase peptide synthesis and methods of making it.
  • Stavber, G., & Kos, J. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Molecules, 22(3), 411.
  • Semantic Scholar. (2022). Synthesis and Biological Evaluation of Cassane Diterpene (5)-Vuacapane-8(14), 9(11)-Diene and of Some Related Compounds.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Merck Millipore. (n.d.). Building Blocks for Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Alonso, E., López-Ortiz, F., del Pozo, C., Peralta, E., Macías, A., & González, J. (2001). Spiro Beta-Lactams as Beta-Turn Mimetics. Design, Synthesis, and NMR Conformational Analysis. The Journal of Organic Chemistry, 66(19), 6333–6338.
  • YouTube. (2024). Conformational Analysis of Peptidomimetic Drug Leads by NMR. Retrieved from [Link]

  • Papo, N., & Shai, Y. (2003). NMR spectroscopy in the conformational analysis of peptides: an overview. Current medicinal chemistry, 10(16), 1697–1709.
  • MDPI. (2022). Synthesis and Biological Evaluation of Cassane Diterpene (5α)-Vuacapane-8(14), 9(11)-Diene and of Some Related Compounds. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators.
  • SciSpace. (2014). Solid-phase peptide synthesis: an overview focused on the preparation of biologically relevant peptides. Retrieved from [Link]

  • Esposito, L., de Rinaldis, E., & Carotenuto, A. (2020). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Molecules, 25(13), 3044.
  • Balaram, P. (1984). Proton NMR studies of peptide conformations. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(5), 771-789.
  • ResearchGate. (2025). Multivariate Design, Synthesis, and Biological Evaluation of Peptide Inhibitors of FimC/FimH Protein−Protein Interactions in Uropathogenic Escherichia coli | Request PDF.

Sources

Application

design of GPCR ligands using spirocyclic diamine cores

Abstract This application note details the strategic incorporation of spirocyclic diamine scaffolds into G-Protein Coupled Receptor (GPCR) ligand design. Moving beyond traditional flat aromatic architectures, this guide...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic incorporation of spirocyclic diamine scaffolds into G-Protein Coupled Receptor (GPCR) ligand design. Moving beyond traditional flat aromatic architectures, this guide demonstrates how spirocyclic cores (e.g., spiro[3.3]heptanes, spiro[piperidine-4,1'-indanes]) enhance physicochemical properties (


), define precise vector orientations for orthosteric binding, and improve metabolic stability. We provide a validated workflow covering rational scaffold selection, a modular synthetic protocol using SnAP reagent technology, and a self-validating radioligand binding assay for affinity determination.

Part 1: Rationale & Design Philosophy

The "Escape from Flatland" in GPCR Chemistry

Class A GPCR orthosteric sites are often deep, hydrophobic crevices capped by extracellular loops. Traditional medicinal chemistry relies heavily on planar aromatic rings (indoles, quinolines) which, while potent, often suffer from poor solubility and rapid metabolic clearance (cytochrome P450 oxidation).

Spirocyclic Diamines offer a solution via three mechanisms:

  • Vector Control: The central spiro-quaternary carbon locks the two nitrogen atoms (the "diamine" vectors) into a fixed 3D geometry. This reduces the entropic penalty upon binding compared to flexible alkyl chains.

  • Lipophilic Ligand Efficiency (LLE): By increasing the fraction of

    
     carbons (
    
    
    
    ), these cores improve solubility without requiring polar groups that might hinder blood-brain barrier (BBB) penetration.
  • Novel IP Space: Spirocycles offer distinct intellectual property opportunities compared to crowded piperazine/piperidine landscapes.

Vector Analysis Diagram

The following diagram illustrates the transition from a flexible linear linker to a rigid spirocyclic core.

GPCR_Design_Logic Flat Traditional Linker (Flexible Alkyl/Piperazine) Issue High Entropy Penalty Metabolic Liability (CYP) Flat->Issue Limitations Spiro Spirocyclic Diamine Core (e.g., Spiro[3.3]heptane) Flat->Spiro Scaffold Hopping Target GPCR Orthosteric Site (Asp3.32 Interaction) Issue->Target Poor PK/PD Benefit Defined Vectors (rigid) High Fsp3 (Solubility) Spiro->Benefit Properties Benefit->Target Enhanced Binding

Figure 1: Design logic flow shifting from flexible linear linkers to rigid spirocyclic cores to optimize GPCR binding kinetics.

Part 2: Synthetic Protocol (Modular Assembly)

Objective: Synthesize a generic spirocyclic ligand targeting a Class A amine-binding GPCR (e.g., Dopamine D2, Muscarinic M4). Core Scaffold: 2,6-diazaspiro[3.3]heptane (DASH). Methodology: Orthogonal protection group strategy allows sequential functionalization of the two nitrogen atoms (


 for the "Head" group, 

for the "Tail" group).
Materials
  • Core: tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate hemioxalate (Commercially available).

  • Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM), Sodium triacetoxyborohydride (STAB), Aryl halide (Head group), Palladium catalyst (RuPhos Pd G3).

Step-by-Step Synthesis

Step A:


-Arylation (Head Group Installation) 
Rationale: Install the primary pharmacophore (orthosteric binder) first using Buchwald-Hartwig coupling.
  • Charge: In a glovebox, add Core (1.0 eq), Aryl Bromide (1.1 eq), and NaOtBu (1.5 eq) to a reaction vial.

  • Catalyst: Add RuPhos Pd G3 (2 mol%) and RuPhos ligand (2 mol%).

  • Solvent: Add anhydrous Toluene (0.1 M concentration).

  • Reaction: Seal and heat to 85°C for 4-12 hours.

  • Workup: Filter through Celite, concentrate, and purify via Flash Column Chromatography (Hexane/EtOAc).

    • QC Check:

      
       NMR should show aromatic signals and the disappearance of the aryl bromide.
      

Step B:


-Deprotection 
  • Dissolve intermediate from Step A in DCM.

  • Add TFA (10 eq) dropwise at 0°C. Stir at RT for 2 hours.

  • Concentrate in vacuo. Aazeotrope with toluene to remove excess TFA.

Step C:


-Alkylation (Tail Group Installation) 
Rationale: Reductive amination allows for the introduction of diverse "tail" groups to probe secondary binding pockets.
  • Mix: Dissolve the deprotected amine salt (1.0 eq) and the desired Aldehyde (1.2 eq) in DCM/MeOH (10:1).

  • Base: Add DIPEA (3.0 eq) to neutralize the TFA salt.

  • Reduce: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq). Stir for 16 hours at RT.

  • Quench: Add saturated aqueous

    
    . Extract with DCM (
    
    
    
    ).
  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Part 3: In Vitro Validation (Radioligand Binding)

Protocol: Competition Binding Assay (Membrane Prep). Objective: Determine the affinity (


) of the spirocyclic ligand against the target GPCR.
Self-Validation:  This protocol includes a specific binding window check (

) and a reference compound control.
Reagents & Setup
  • Membranes: CHO-K1 cells overexpressing human Dopamine D2 receptor (

    
     pmol/mg).
    
  • Radioligand:

    
    -Methylspiperone (Specific Activity: 80 Ci/mmol). 
    
    
    
    nM.
  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM

    
    , 1 mM 
    
    
    
    , pH 7.4.
  • Non-Specific Binding (NSB) Control: 10

    
    M Haloperidol.
    
Assay Workflow
  • Preparation: Thaw membranes and homogenize gently in Assay Buffer. Dilute to 5

    
    g protein/well.
    
  • Plating (96-well format):

    • Total Binding (TB): 150

      
      L Membrane + 50 
      
      
      
      L Buffer + 50
      
      
      L Radioligand (
      
      
      ).
    • Non-Specific Binding (NSB): 150

      
      L Membrane + 50 
      
      
      
      L Haloperidol + 50
      
      
      L Radioligand.
    • Test Compound: 150

      
      L Membrane + 50 
      
      
      
      L Compound (10-point serial dilution) + 50
      
      
      L Radioligand.
  • Incubation: Incubate at 25°C for 90 minutes (Equilibrium is critical; spirocycles may have slower

    
     due to rigidity).
    
  • Harvest: Rapid filtration through GF/B filters (pre-soaked in 0.3% PEI) using a cell harvester.

  • Wash: Wash

    
     with ice-cold Wash Buffer (50 mM Tris-HCl).
    
  • Detection: Add liquid scintillant and count on a MicroBeta counter.

Data Analysis & Interpretation

Calculate Specific Binding (


).[1] Fit data to a one-site competition model (Cheng-Prusoff equation) to derive 

.


Part 4: Data Presentation & Signaling Pathway

Comparative SAR Table

Hypothetical data illustrating the advantage of the spirocyclic core over a piperazine analog.

Compound IDCore Scaffold

(nM)
LE (Ligand Eff.)LogD (pH 7.4)Metabolic Stability (

min)
CMPD-001 Piperazine (Flat)12.50.353.214
CMPD-002 Spiro[3.3]heptane4.10.422.1>60
CMPD-003 Spiro-piperidine8.30.382.445

Analysis: CMPD-002 demonstrates that rigidifying the core improves affinity (lower


) likely due to reduced entropic cost, while simultaneously lowering LogD and significantly extending metabolic half-life.
GPCR Signaling & Assay Pathway

GPCR_Assay_Workflow Ligand Spirocyclic Ligand (Test Compound) Complex Ligand-Receptor Complex (Equilibrium) Ligand->Complex Incubation (90 min) Receptor GPCR Membrane Prep (D2/M4 Receptor) Receptor->Complex Incubation (90 min) Radio Radioligand ([3H]-Spiperone) Radio->Complex Incubation (90 min) Filter GF/B Filtration (Separation) Complex->Filter Harvest Count Scintillation Counting (CPM Data) Filter->Count Detection Analysis Data Analysis (Cheng-Prusoff) Count->Analysis IC50 -> Ki

Figure 2: Radioligand competition binding workflow for validating spirocyclic GPCR ligands.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

  • Carrel, A., et al. (2025).[2] Structure and synthesis of spirocyclic diamine scaffolds. ResearchGate/Wiley. [Link]

  • Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition. [Link]

  • Maguire, J. J., et al. (2012). GPCR radioligand binding assays: General protocols. British Journal of Pharmacology. [Link]

  • SnAP Reagents Protocol. (2023). One-Step Synthesis of Saturated Spirocyclic N-Heterocycles. Journal of the American Chemical Society. [Link]

Sources

Method

Application Note: Synthesis of 1,8-Diazaspiro[5.5]undecane-Based Peptidomimetics

This guide details the synthesis and application of 1,8-diazaspiro[5.5]undecane scaffolds, a privileged class of peptidomimetics used to constrain peptide backbones into stable secondary structures (e.g., -turns) and tar...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis and application of 1,8-diazaspiro[5.5]undecane scaffolds, a privileged class of peptidomimetics used to constrain peptide backbones into stable secondary structures (e.g.,


-turns) and target G-protein coupled receptors (GPCRs) or ion channels.

Executive Summary

The 1,8-diazaspiro[5.5]undecane scaffold serves as a rigid, bicyclic surrogate for dipeptide turns. Unlike flexible linear peptides, this spirocyclic system locks pharmacophores into bioactive conformations, enhancing affinity and proteolytic stability. This guide provides a high-fidelity protocol for the asymmetric synthesis of this scaffold using the "CN(R,S)" method, followed by strategies for its orthogonal protection and incorporation into peptide chains.

Key Applications
  • 
    -Turn Mimetics:  Constrains the 
    
    
    
    and
    
    
    residues of a turn.
  • GPCR Ligands: Somatostatin and Opioid receptor modulators.

  • Ion Channel Blockers: Analogues of Histrionicotoxin.[1]

Strategic Retrosynthesis & Logic

The synthesis relies on the Husson CN(R,S) method , which utilizes a chiral non-racemic amino nitrile auxiliary. This approach is superior to racemic methods because it establishes the absolute stereochemistry of the spiro-center, which is critical for mimicking the chirality of natural amino acids.

Mechanistic Pathway[1][2]
  • Chiral Induction: A phenylglycinol-derived oxazolopiperidine directs the stereochemistry.

  • Anionic Activation: The

    
    -amino nitrile functionality renders the bridgehead carbon nucleophilic upon deprotonation.
    
  • Spirocyclization: Sequential alkylation with a bifunctional electrophile (1-chloro-3-iodopropane) builds the second piperidine ring.

Retrosynthesis Target 1,8-Diazaspiro[5.5]undecane (Peptidomimetic Scaffold) Intermediate Spiro-Amino Nitrile (Chiral Intermediate) Target->Intermediate Reductive Decyanation Starting 2-Cyano-6-phenyloxazolopiperidine (Chiral Synthon) Intermediate->Starting Alkylation / Cyclization Reagent 1-Chloro-3-iodopropane Intermediate->Reagent

Figure 1: Retrosynthetic logic for the asymmetric construction of the spiro-scaffold.

Experimental Protocol: Asymmetric Synthesis

Phase A: Preparation of the Chiral Synthon

Objective: Synthesize the key building block (-)-2-cyano-6-phenyl-oxazolopiperidine.

Reagents:

  • (-)-Phenylglycinol

  • Glutaraldehyde (50% aq.)

  • Potassium Cyanide (KCN)

  • Citric Acid

Procedure:

  • Condensation: Dissolve (-)-phenylglycinol (1.0 eq) in water. Add glutaraldehyde (1.1 eq) dropwise at 0°C. Stir for 1 hour to form the oxazolopiperidine intermediate.

  • Strecker Reaction: Adjust pH to 3-4 using citric acid. Add aqueous KCN (1.2 eq) cautiously. Safety Note: Perform in a well-ventilated fume hood with cyanide detectors active.

  • Workup: Stir at room temperature (RT) for 12 hours. Basify with NaHCO3, extract with CH2Cl2, dry over Na2SO4, and concentrate.

  • Crystallization: Recrystallize from ethanol to obtain the pure diastereomer.

Phase B: Spirocyclization (The Key Step)

Objective: Construct the second piperidine ring via double alkylation.

Reagents:

  • Lithium Diisopropylamide (LDA) (freshly prepared)

  • 1-Chloro-3-iodopropane[1]

  • Hexamethylphosphoramide (HMPA) (Co-solvent)

  • Tetrahydrofuran (THF) (Anhydrous)

Step-by-Step Protocol:

  • Deprotonation: Cool a solution of the chiral synthon (from Phase A) in anhydrous THF/HMPA (9:1) to -78°C under Argon.

  • Lithiation: Add LDA (1.1 eq) dropwise. The solution will turn deep red/orange, indicating the formation of the carbanion stabilized by the nitrile group. Stir for 30 min.

  • Alkylation 1: Add 1-chloro-3-iodopropane (1.2 eq) slowly via syringe pump to avoid local heating. Stir at -78°C for 2 hours, then warm to -20°C.

  • Cyclization (In Situ): Add a second equivalent of LDA (1.2 eq) at -20°C. This deprotonates the newly alkylated intermediate, triggering intramolecular displacement of the chloride.

  • Completion: Warm to RT and stir overnight. Quench with saturated NH4Cl.

  • Purification: Extract with EtOAc. Purify via flash chromatography (Hexane/EtOAc) to yield the 1,8-diazaspiro[5.5]undecane amino-nitrile .

Phase C: Decyanation & Final Deprotection

Objective: Remove the nitrile directing group and the chiral auxiliary (if desired) to unveil the secondary amines.

  • Reductive Decyanation: Treat the intermediate with NaBH4 in EtOH (or Li/NH3 for concomitant auxiliary removal) to remove the nitrile group.

  • Result: This yields the core 1,8-diazaspiro[5.5]undecane skeleton with defined stereochemistry at the spiro-carbon.

Functionalization for Peptidomimetics[3][4]

To use this scaffold in drug discovery, the two nitrogen atoms (


 and 

) must be differentiated.
Orthogonal Protection Strategy

Due to the steric environment,


 (derived from the original oxazolopiperidine) and 

(newly formed) often exhibit different reactivities.
StepReagentTargetOutcome
1 Boc2O (0.9 eq), 0°C

(Less hindered)
Mono-Boc protection at the more accessible amine.
2 Fmoc-Cl, NaHCO3

(More hindered)
Fmoc protection of the remaining amine.
3 TFA / Piperidine

/

Selective deprotection for peptide coupling.
Peptide Coupling Protocol

Context: Coupling the scaffold to an amino acid (e.g., Fmoc-Ala-OH).

  • Activation: Use HATU (1.2 eq) and HOAt (1.2 eq) with DIEA (3.0 eq) in DMF. Note: Standard EDC/HOBt coupling is often too slow for these sterically hindered secondary amines.

  • Coupling: Add the mono-protected spiro-scaffold. Microwave irradiation (50°C, 20W, 15 min) significantly improves yields compared to RT stirring.

  • Monitoring: Monitor reaction progress via LC-MS. The spiro-scaffold typically elutes later than linear peptides due to increased lipophilicity.

Quality Control & Characterization

Self-Validating the Structure:

  • NMR (1H, 13C): Look for the quaternary spiro-carbon signal around 60-70 ppm in 13C NMR. The diastereotopic protons on the rings will show complex splitting patterns (AB systems).

  • NOESY: Crucial for confirming the relative stereochemistry of substituents on the rings.

  • Mass Spectrometry: High-Resolution Mass Spec (HRMS) is required. Expect

    
     consistent with 
    
    
    
    (core) + substituents.

Diagrammatic Workflow

Workflow cluster_0 Phase A: Chiral Synthon cluster_1 Phase B: Spirocyclization cluster_2 Phase C: Functionalization Step1 Condensation (Phenylglycinol + Glutaraldehyde) Step2 Strecker Reaction (KCN, Citric Acid) Step1->Step2 Step3 Lithiation (-78°C) (LDA) Step2->Step3 Step4 Alkylation (Cl-CH2-CH2-CH2-I) Step3->Step4 Step5 Ring Closure (LDA, -20°C) Step4->Step5 Step6 Decyanation (NaBH4) Step5->Step6 Step7 Orthogonal Protection (Boc/Fmoc) Step6->Step7

Figure 2: Step-by-step synthetic workflow for 1,8-diazaspiro[5.5]undecane peptidomimetics.

References

  • Husson, H. P., et al. (1993).[1] "Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives." The Journal of Organic Chemistry.

  • Kranidiotis, K., et al. (2013). "Synthesis of Dacus Pheromone, 1,7-Dioxaspiro[5.5]Undecane..." Molecules.

  • Gomes, M., et al. (2021). "Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies." Pharmaceuticals.[2]

  • Smith, A. B., et al. (2010). "Universal Peptidomimetics."[3] Journal of the American Chemical Society.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Double Michael Addition Optimization

Current Status: ONLINE Ticket Type: Reaction Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division Welcome to the Reaction Optimization Support Portal You have acces...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: ONLINE Ticket Type: Reaction Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Welcome to the Reaction Optimization Support Portal

You have accessed this guide because your Double Michael Addition (DMA)—a powerful cascade sequence for generating complex cyclic scaffolds or quaternary centers—is failing to meet critical quality attributes (CQAs). Whether you are facing stalled conversion, poor diastereoselectivity (dr), or uncontrolled polymerization, this guide treats your reaction as a debuggable system.

Quick Navigation (Select Your Issue)
Module 1: Thermodynamics & Kinetics (Stalled Reactions)

User Query: "My reaction initiates but stalls after the first addition. I see the intermediate by LCMS, but the second cyclization step fails."

Root Cause Analysis: The Double Michael Addition is a delicate balance between kinetic activation and thermodynamic stability . The most common failure mode is the Retro-Michael reaction . If the intermediate enolate formed after the first addition is too stable, or if the final product is sterically congested, the equilibrium may favor the starting materials or the mono-adduct.

Troubleshooting Q&A

Q: Why is the second addition not proceeding? A: The second acceptor might be electronically deactivated or sterically inaccessible.

  • Fix: Increase the electrophilicity of the second acceptor. If using a bis-enone, ensure the second enone is not deactivated by the first addition.

  • Lewis Acid Modulation: If using a Lewis Acid (LA), the first addition might bind the LA too tightly, preventing activation of the second site. Switch to a lanthanide triflate (e.g.,

    
    ) which allows for rapid ligand exchange.
    

Q: I suspect a Retro-Michael reaction is occurring. How do I confirm and fix it? A: Retro-Michael is thermodynamically driven.

  • Diagnostic: Run the reaction at a lower temperature. Counter-intuitively, while heat improves kinetics, it often shifts the equilibrium toward the retro-reaction (entropy favors fragmentation).

  • The "Trap" Strategy: If the reaction is reversible, you must kinetically trap the final enolate. Add a terminal electrophile (e.g., an aldehyde for a subsequent aldol, or an alkyl halide) to render the final step irreversible.

Q: How does pKa matching prevent stalling? A: The base must be strong enough to deprotonate the pronucleophile but weak enough to allow proton transfer (PT) between the intermediate species.

  • Rule of Thumb: The pKa of the conjugate acid of your base should be between the pKa of the donor and the pKa of the intermediate product.

  • Recommendation: For 1,3-dicarbonyl donors, avoid alkoxides (too strong, causes polymerization). Use DBU or TBD (Triazabicyclodecene) in acetonitrile.

Module 2: Stereochemical Integrity (Racemic or Low dr Products)

User Query: "I am getting the product, but the diastereomeric ratio (dr) is 1:1, or the ee is <50%."

Root Cause Analysis: Stereocontrol in DMA requires rigid transition states (TS). In organocatalysis, "floppy" hydrogen-bonding networks allow multiple approach vectors. In metal catalysis, non-coordinating solvents can lead to loose ion pairs that erode selectivity.

Troubleshooting Q&A

Q: My diastereoselectivity (syn/anti ratio) is poor. What controls this? A: The dr is determined by the geometry of the intermediate enolate (E vs. Z) and the facial selectivity of the second addition.

  • Solvent Switch: Solvents are not just media; they are ligands.

    • Polar Protic (MeOH, TFE): Stabilizes charged intermediates but can disrupt H-bonding catalysts.

    • Trifluoroethanol (TFE) Effect: TFE is a "magic solvent" for Michael additions. It creates a tight solvation shell that can invert diastereoselectivity compared to THF or DCM by altering the H-bond network [1].

  • Action: Screen TFE vs. Toluene. Expect a reversal in dr.

Q: How do I improve enantioselectivity in organocatalytic DMA? A: If using amine catalysts (e.g., Jørgensen-Hayashi or MacMillan catalysts), the "parasitic" formation of off-cycle species often lowers ee.

  • Acidic Co-catalysts: You must use an acidic additive.

    • Why: It facilitates the hydrolysis of the iminium/enamine intermediate, turning over the catalyst.

    • Recommendation: Add 10-20 mol% 2,4-dinitrobenzoic acid or acetic acid . This often boosts ee from 70% to >95% [2].[1]

Q: The reaction works but the optical rotation drops over time. A: Product epimerization. The basic reaction conditions are deprotonating your newly formed stereocenter.

  • Fix: Lower the catalyst loading or switch to a buffered system. Employ Crystallization-Induced Diastereomer Transformation (CIDT) .[2] If the product crystallizes out, it drives the equilibrium toward the single, insoluble diastereomer [3].[2]

Module 3: Operational Troubleshooting (Polymerization & Side Reactions)

User Query: "The reaction mixture turns into a black tar or viscous gel."

Root Cause Analysis: Michael acceptors (especially acrylates and nitroalkenes) are prone to anionic polymerization initiated by the very nucleophiles intended for the reaction.

Troubleshooting Matrix
ObservationProbable CauseCorrective Action
High Viscosity / Gelation Anionic PolymerizationHigh Dilution: Run at 0.05 M - 0.1 M. Radical Scavenger: Add BHT (butylated hydroxytoluene) to rule out radical polymerization.
Oligomer Formation Multiple additions of donorStoichiometry: Ensure strict 1:1 stoichiometry or slight excess of the donor (not the acceptor).
Decomposition on Silica Acid-sensitive productNeutralization: Pre-treat silica gel with 1%

or use Alumina (neutral) for purification.
Module 4: Validated Protocol (Organocatalytic Cascade)

Protocol: Enantioselective Double Michael Addition for Cyclohexane Derivatives. Scope: Construction of chiral rings with quaternary centers.

Reagents:
  • Donor: Dimethyl malonate or

    
    -keto ester (1.0 equiv)
    
  • Acceptor: Symmetric bis-enone or divinyl ketone (1.1 equiv)

  • Catalyst: Chiral Thiourea or Squaramide (10 mol%)

  • Base: DIPEA (10 mol%)

  • Solvent: Toluene or DCM (0.1 M concentration)

Step-by-Step Workflow:
  • Catalyst Pre-complexation: In a flame-dried flask, dissolve the Catalyst and Acceptor in Toluene. Stir for 15 mins at RT. Rationale: Allows H-bonding activation of the electrophile.

  • Nucleophile Addition: Cool to 0°C. Add the Donor.

  • Initiation: Add DIPEA dropwise over 5 minutes. Rationale: Slow addition prevents localized "hotspots" of high basicity that trigger polymerization.

  • Monitoring: Monitor by TLC/NMR. Look for the disappearance of the vinyl protons (5.8–6.5 ppm).

  • Quench: Once complete, quench with saturated

    
    . Do not allow the reaction to sit overnight if complete, to prevent epimerization.
    
Visualizing the Logic
Figure 1: Mechanism & Failure Points

This diagram illustrates the sequential pathway and where specific errors (Retro-Michael, Polymerization) occur.

DoubleMichaelMechanism Start Substrates (Donor + Bis-Acceptor) Inter1 Intermediate Enolate (Mono-Adduct) Start->Inter1 1st Addition (Kinetic Control) Poly Polymerization (Side Reaction) Start->Poly Excess Base / Conc. Cycle Intramolecular Cyclization Inter1->Cycle 2nd Addition (Stereodefining) Retro Retro-Michael (Reversibility) Inter1->Retro High Temp / Stable Enolate Product Final Cyclic Product Cycle->Product Protonation Racemic Epimerization (Loss of ee) Product->Racemic Long Reaction Time Retro->Start

Caption: Fig 1. Mechanistic pathway of Double Michael Addition highlighting critical divergence points for reversibility (Retro-Michael) and side reactions.

Figure 2: Troubleshooting Decision Tree

Use this flow to diagnose your specific experimental issue.

TroubleshootingTree Start Identify Primary Issue Issue1 Low Yield / Stalled Start->Issue1 Issue2 Low Stereoselectivity Start->Issue2 CheckRev Check Reversibility (Run at lower Temp) Issue1->CheckRev Intermediate Visible CheckBase Check pKa Match (Switch Base) Issue1->CheckBase No Reaction CheckSolv Solvent Screen (Try TFE or Toluene) Issue2->CheckSolv Poor dr CheckAcid Add Acid Co-catalyst (e.g., PhCOOH) Issue2->CheckAcid Poor ee Sol1 Trap Intermediate CheckRev->Sol1 Sol2 Use Non-coordinating Solvent CheckSolv->Sol2

Caption: Fig 2. Diagnostic decision tree for isolating variables affecting yield and stereochemistry.

References
  • Solvent Effects on Stereoselectivity

    • Title: Dramatic Solvent Effect on the Diastereoselectivity of Michael Addition.[3]

    • Source: Organic Letters (ACS).
    • URL:[Link]

  • Organocatalytic Optimization (Acidic Co-catalysts)

    • Title: Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene.[4]

    • Source: NIH / PMC.
    • URL:[Link]

  • Crystallization-Induced Stereocontrol

    • Title: Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins.[2]

    • Source: NIH / PMC.
    • URL:[Link]

  • Tandem/Cascade Mechanisms

    • Title: Organocatalytic tandem Michael addition reactions: A powerful access to the enantioselective synthesis of functionalized chromenes.
    • Source: Beilstein Journal of Organic Chemistry.
    • URL:[Link]

Sources

Optimization

Technical Support Center: Resolution of 1,8-Diazaspiro[5.5]undecane Enantiomers

Ticket ID: RES-DSP-55-001 Status: Open Assigned Specialist: Senior Application Scientist, Chiral Separations Unit Subject: Methodologies for the Enantiomeric Resolution of 1,8-Diazaspiro[5.5]undecane Executive Summary Th...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: RES-DSP-55-001 Status: Open Assigned Specialist: Senior Application Scientist, Chiral Separations Unit Subject: Methodologies for the Enantiomeric Resolution of 1,8-Diazaspiro[5.5]undecane

Executive Summary

The resolution of 1,8-diazaspiro[5.5]undecane presents unique challenges due to its


-symmetric spirocyclic scaffold and secondary amine functionality. Unlike simple amines, the spiro-junction creates a rigid steric environment that requires specific "chiral selectors" for effective discrimination.

This guide provides two validated workflows:

  • Classical Chemical Resolution: For multi-gram to kilogram scale purification using diastereomeric salt formation.

  • Chiral HPLC/SFC: For analytical determination (ee%) and preparative isolation.

Module 1: Classical Chemical Resolution (Batch Scale)

Theory: The most robust method for resolving spiro-diamines involves the formation of diastereomeric salts using chiral carboxylic acids. For 1,8-diazaspiro[5.5]undecane, simple tartaric acid often fails to crystallize due to the high solubility of the resulting salt. We recommend using O,O'-Di-p-toluoyl-L-tartaric acid (L-DTTA) or (S)-Mandelic acid . These acids provide the necessary


-

stacking interactions (via the aromatic rings) to stabilize the crystal lattice.
Standard Operating Procedure (SOP-CR-01)

Reagents:

  • Racemic 1,8-diazaspiro[5.5]undecane (

    
     eq)
    
  • (-)-O,O'-Di-p-toluoyl-L-tartaric acid (

    
     eq or 
    
    
    
    eq)
  • Solvent: Ethanol (95%) or Methanol/Acetonitrile mixture.

Protocol:

  • Dissolution: Dissolve the racemic amine in boiling Ethanol (10 mL/g).

  • Addition: Slowly add a hot solution of L-DTTA (0.5 equivalents) in Ethanol.

    • Note: Using 0.5 equivalents (the "Pope-Peachey" method) allows the less soluble diastereomer to precipitate while the more soluble enantiomer remains in solution as the free base or soluble salt.

  • Crystallization: Allow the mixture to cool to room temperature slowly (over 4–6 hours). If "oiling out" occurs, reheat and add a seed crystal.

  • Filtration: Collect the precipitate. This is typically the (

    
    ,
    
    
    
    )-amine
    
    
    L-DTTA salt (configuration must be verified by X-ray).
  • Free-Basing: Suspend the salt in

    
     and treat with 
    
    
    
    . Separate the organic layer, dry over
    
    
    , and concentrate.
Troubleshooting Guide: Chemical Resolution
Issue Diagnosis Corrective Action
Oiling Out The salt forms a supersaturated oil rather than a crystal lattice.Solvent Switch: Switch from pure EtOH to EtOH:EtOAc (1:1). Seeding: Scratch the glass or add a seed crystal of a similar spiro-salt.
Low Yield (<20%) High solubility of the diastereomeric salt.Anti-solvent: Add cold Diethyl Ether or Hexane dropwise to the cooled solution until turbidity persists.
Low ee% (<80%) Eutectic entrapment (impure crystals).Recrystallization: Recrystallize the salt from pure Methanol before free-basing. Do not proceed to free-basing until salt ee > 98%.

Module 2: Chromatographic Resolution (HPLC/SFC)

Theory: For analytical purity checks or small-scale isolation (<100 mg), Chiral HPLC is superior. The secondary amines in the 1,8-diazaspiro system interact strongly with residual silanols on silica supports, leading to peak tailing.

Critical Parameter: You must use a basic additive (Diethylamine or Triethylamine) to suppress non-specific interactions.

Method Development Parameters
Parameter Recommendation Why?
Column Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris-carbamates)The helical groove of amylose phases (AD-H) accommodates the bulky spiro-structure better than protein-based columns.
Mobile Phase Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)Hexane provides low viscosity; DEA blocks silanols; IPA modulates retention.
Temperature

Lower temperatures generally increase separation factors (

) for spiro-compounds.
Detection UV at 210–220 nmThe molecule lacks strong chromophores; low UV detection is required.
DOT Diagram: Method Selection Workflow

ResolutionWorkflow Start Start: Racemic Mixture ScaleCheck Check Scale Start->ScaleCheck SmallScale < 100 mg (Analytical) ScaleCheck->SmallScale LargeScale > 1 g (Preparative) ScaleCheck->LargeScale HPLC Chiral HPLC (Chiralpak AD-H) SmallScale->HPLC SaltScreen Salt Screening (Tartaric / Mandelic) LargeScale->SaltScreen Cryst Crystallization SaltScreen->Cryst Solid forms? CheckEE Check ee% (HPLC) Cryst->CheckEE Recryst Recrystallize Salt CheckEE->Recryst ee < 98% FreeBase Free Base Liberation CheckEE->FreeBase ee > 98% Recryst->CheckEE

Figure 1: Decision tree for selecting the appropriate resolution strategy based on scale and purity requirements.

Module 3: Determination of Absolute Configuration

Users often ask: "How do I know if I have the (R) or (S) enantiomer?"

  • X-Ray Crystallography (Gold Standard):

    • Grow a single crystal of the L-DTTA salt .

    • Since the absolute configuration of L-DTTA is known, the configuration of the amine can be assigned relative to it using the Bijvoet method.

  • Circular Dichroism (CD):

    • Spiro-diamines exhibit the "Exciton Chirality" effect if derivatized with chromophores (e.g., benzoylation).

    • Protocol: React the resolved amine with p-bromobenzoyl chloride. Record the CD spectrum. A positive couplet typically correlates with specific spatial arrangements of the amide dipoles.

Frequently Asked Questions (FAQ)

Q1: Can I use enzymatic resolution for this molecule?

  • Answer: While lipases (e.g., Candida antarctica Lipase B) work well for spiro-alcohols (like 1,7-dioxaspiro[5.5]undecan-4-ol), they are less effective for secondary amines due to slow reaction kinetics and chemical instability of the acyl-enzyme intermediate. Chemical resolution is preferred for 1,8-diazaspiro[5.5]undecane.

Q2: My HPLC peaks are broad and tailing. Is the column broken?

  • Answer: Likely not. Secondary amines adsorb to the silica support.

    • Fix: Increase the Diethylamine (DEA) concentration to 0.2%.

    • Fix: Switch to an "immobilized" phase (e.g., Chiralpak IA) which allows for stronger solvents like Dichloromethane/Methanol that can suppress tailing.

Q3: Why 1,8-diazaspiro and not 1,7-dioxaspiro?

  • Answer: The nitrogen atoms in the 1,8-position provide basic handles for salt formation, making chemical resolution possible. The 1,7-dioxa analogs (olive fly pheromones) lack these basic sites and must be resolved via Chiral HPLC or asymmetric synthesis.

References

  • Review on Spiro-Compound Resolution

    • Title: Chiral Separ
    • Source: MDPI (Symmetry Journal)
    • URL:[Link] (General Reference for Spiro-chirality principles).

  • HPLC Methodologies for Amines

    • Title: Enantioseparation of secondary amines using polysaccharide-based st
    • Source: Journal of Chrom
    • URL:[Link]

  • Crystallization Techniques

    • Title: Optical Resolution via Diastereomeric Salt Form
    • Source: Wiley Online Library (Topics in Stereochemistry)
    • URL:[Link]

Troubleshooting

Technical Support Center: Navigating the Challenges of Handling Hygroscopic Diazaspiro Hydrochloride Salts

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center dedicated to addressing the complexities associated with the hygroscopic properties of diazaspiro hydrochloride salt...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to addressing the complexities associated with the hygroscopic properties of diazaspiro hydrochloride salts. As a Senior Application Scientist, this guide is designed to provide you with not only procedural steps but also the scientific rationale behind them, ensuring the integrity and reproducibility of your experimental work.

Frequently Asked Questions (FAQs)

Q1: What does it mean if a diazaspiro hydrochloride salt is 'hygroscopic'?

A1: Hygroscopicity is the tendency of a solid substance to absorb or adsorb moisture from the surrounding atmosphere.[1][2] For diazaspiro hydrochloride salts, this means that the compound can attract and retain water molecules from the air. This property is critical in pharmaceutical development as moisture uptake can lead to significant changes in the material's physicochemical properties.[][4]

Q2: Why are hydrochloride salts, in particular, often hygroscopic?

A2: The formation of salts, especially hydrochloride salts, is a common strategy to improve the solubility and dissolution rate of a drug substance.[5] However, the introduction of the chloride ion and the nature of the resulting crystal lattice can create a high affinity for water molecules, leading to hygroscopicity.[5] The extent of this property depends on the specific molecular structure and the crystalline form of the salt.

Q3: What are the primary consequences of uncontrolled moisture absorption in my experiments?

A3: Uncontrolled moisture absorption can have a cascade of negative effects on your experimental outcomes:

  • Physical Changes: The compound may change from a free-flowing powder to a clumpy or caked solid, and in severe cases, it may deliquesce (dissolve in the absorbed water).[6][7] This impacts handling, weighing, and formulation processes.

  • Chemical Degradation: The presence of water can initiate or accelerate hydrolysis, leading to the degradation of the active pharmaceutical ingredient (API) and the formation of impurities.[1][6]

  • Inaccurate Measurements: Continuously absorbing moisture from the air will cause the weight of your sample to drift, making it challenging to obtain an accurate and reproducible measurement.[7][8]

  • Altered Performance: Changes in hydration state can affect the compound's solubility, dissolution rate, and ultimately, its bioavailability.[]

Q4: How can I determine the hygroscopicity of my specific diazaspiro hydrochloride salt?

A4: Several analytical methods can be employed to characterize the hygroscopic nature of your compound:

  • Dynamic Vapor Sorption (DVS): This is a gravimetric technique that measures the amount of solvent sorbed by a sample at a given temperature and relative humidity (RH). It provides a detailed moisture sorption-desorption profile.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It can be used to determine the amount of water present in a sample.[]

  • Karl Fischer Titration: This is a highly specific and accurate method for determining the water content in a sample.[2][]

A common approach involves exposing the material to controlled humidity conditions and monitoring the moisture uptake over time.[]

Troubleshooting Guides

Issue 1: Inconsistent and Drifting Weighing Measurements

Symptoms:

  • The balance reading continuously increases during weighing.

  • Difficulty in obtaining a stable weight.

  • Poor reproducibility of weights for the same sample.

Root Cause Analysis: This is a classic sign of a hygroscopic substance actively absorbing moisture from the ambient air.[8] The rate of weight gain is influenced by the ambient humidity and the surface area of the compound exposed.

Solutions:

Solution Tier Action Scientific Rationale
Immediate Use an analytical balance with a draft shield. Minimize the time the balance door is open.The draft shield creates a more stable, isolated micro-environment, reducing exposure to ambient air currents and humidity fluctuations.
Procedural Work quickly and efficiently. Prepare all necessary tools (spatulas, weighing paper) in advance.Reducing the exposure time of the compound to the open atmosphere minimizes the opportunity for moisture absorption.
Environmental Conduct weighing in a low-humidity environment, such as a glove box with a controlled nitrogen or argon atmosphere, or a dry room.By significantly reducing the partial pressure of water vapor in the surrounding environment, the driving force for moisture absorption is minimized.
Equipment Utilize a weighing vessel with a small opening or a cap to minimize exposure.This reduces the surface area of the compound that is in direct contact with the atmosphere.

Workflow for Accurate Weighing of Hygroscopic Salts:

G A Inconsistent Analytical Results (e.g., new peaks, altered solubility) B Review Handling & Storage Logs A->B C Analyze Sample for Water Content (Karl Fischer Titration) A->C D Perform Solid-State Analysis (PXRD) A->D E Hypothesis: Moisture-Induced Degradation/Polymorphic Change B->E C->E D->E F Implement Corrective Actions: - Store in desiccator/glove box - Use controlled humidity environment - Repackage with desiccant E->F G Re-test Material and Monitor Stability F->G

Caption: Troubleshooting pathway for suspected degradation.

Best Practices for Storage and Handling

  • Engineering Controls: Whenever possible, handle diazaspiro hydrochloride salts in a controlled environment such as a glove box or a room with controlled low humidity. [9]

  • Packaging: For long-term storage, use containers with a high moisture barrier. Consider multi-layered packaging, such as an inner HDPE bag within a foil-laminated outer bag, with desiccants placed in both layers. [10]

  • Personal Protective Equipment (PPE): While standard PPE (lab coat, gloves, safety glasses) is always required, ensure that gloves are compatible with the compound and are changed frequently, especially if they come into contact with the substance.

  • Documentation: Maintain a detailed log of when the main container is opened and for how long. This can help in troubleshooting any future stability issues.

By understanding the principles of hygroscopicity and implementing these proactive measures, you can significantly improve the accuracy, reproducibility, and reliability of your research involving diazaspiro hydrochloride salts.

References

  • Callahan, J. C., Cleary, G. W., Elefant, M., Kaplan, G., Kensler, T., & Nash, R. A. (1982). Equilibrium Moisture Content of Pharmaceutical Excipients. Drug Development and Industrial Pharmacy, 8(3), 355-369.
  • Hygroscropicity and Its' Effect on Tablet Production. (2019). ResearchGate. Retrieved February 6, 2026, from [Link]

  • 3 Ways to Handle Hygroscopic Material Challenges. (2019, January 7). Vesta® Nutra. Retrieved February 6, 2026, from [Link]

  • Hygroscopicity Evaluation. (n.d.). Technology Networks. Retrieved February 6, 2026, from [Link]

  • Tan, E. L., et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals, 14(9), 863.
  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. (2019). PharmaInfo. Retrieved February 6, 2026, from [Link]

  • Wang, J., et al. (2017). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. RSC Advances, 7(75), 47743-47753.
  • Hygroscopic Properties of Plateau Surface Salts: Insights from Chemical Composition and Isotope Signatures. (2024). ACS Earth and Space Chemistry. Retrieved February 6, 2026, from [Link]

  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (2022). Taylor & Francis Online. Retrieved February 6, 2026, from [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved February 6, 2026, from [Link]

  • Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • How to Measure Moisture Content in Pharmaceuticals. (n.d.). Mettler Toledo. Retrieved February 6, 2026, from [Link]

  • What are recommended packaging conditions for highly hygroscopic APIs? (2013, January 7). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Chemical Hazards and Toxic Substances - Controlling Exposure. (n.d.). Occupational Safety and Health Administration. Retrieved February 6, 2026, from [Link]

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. (2015). PubMed Central. Retrieved February 6, 2026, from [Link]

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. (2022). MDPI. Retrieved February 6, 2026, from [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products. (2003, August 1). European Medicines Agency. Retrieved February 6, 2026, from [Link]

  • Standard Test Methods for Hygroscopic Moisture (and Other Matter Volatile Under the Test Conditions) in Pigments. (2019, June 11). ASTM International. Retrieved February 6, 2026, from [Link]

  • Water Sensitive Chemicals. (2022, September 8). Environment, Health & Safety, University of California, Berkeley. Retrieved February 6, 2026, from [Link]

  • The Importance of Moisture Content Determination in Pharmaceuticals. (2022, March 7). Adam Equipment. Retrieved February 6, 2026, from [Link]

  • Moisture Analysis in the Pharmaceutical Industry. (2019, May 14). AZoM. Retrieved February 6, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

NMR Conformational Analysis of Spiro[5.5]undecane Scaffolds

Executive Summary The spiro[5.5]undecane scaffold represents a unique structural challenge in drug discovery. Unlike fused bicyclic systems (e.g., decalin) which share two carbons, the spiro[5.5] system shares a single q...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The spiro[5.5]undecane scaffold represents a unique structural challenge in drug discovery. Unlike fused bicyclic systems (e.g., decalin) which share two carbons, the spiro[5.5] system shares a single quaternary carbon, creating an orthogonal relationship between the two cyclohexane rings. This guide compares the three primary analytical workflows—Dynamic NMR (DNMR) , 2D NOE-based Analysis , and DFT-Integrated NMR —to determine the conformational preferences (chair-chair interconversion) and stereochemical assignments of these rings.

While unsubstituted spiro[5.5]undecane mimics the flexibility of cyclohexane, heteroatom substitution (common in medicinal chemistry) dramatically alters the energy landscape via the anomeric effect , often locking the conformation. This guide provides the experimental logic to distinguish between flexible and rigid spiro-systems.

Part 1: The Conformational Challenge

The Orthogonal Geometry

The spiro[5.5]undecane skeleton consists of two cyclohexane rings linked at a single spiro-carbon (


).
  • Ideal Conformation: Both rings typically adopt a chair conformation.

  • Dynamics: Like cyclohexane, these rings undergo chair-chair inversion. However, the geminal substitution at the spiro center introduces "Gem-Dialkyl Effect" strain, slightly modifying the inversion barrier compared to cyclohexane (

    
     kcal/mol).
    
The "Rigidity" Spectrum

The critical decision in analysis is determining if your molecule is fluxional or rigid at physiological temperatures.

FeatureCarbocyclic Spiro[5.5]undecane1,7-Dioxaspiro[5.5]undecane
Dominant Effect Steric StrainAnomeric Effect
RT Behavior Rapid Chair-Chair FlippingRigid (Single Conformer)
NMR Signal Time-averaged (Broad/Single)Distinct Axial/Equatorial
Preferred Method Variable Temperature (DNMR)NOESY/ROESY + DFT

Part 2: Comparative Analysis of Methodologies

Method A: Dynamic NMR (Variable Temperature)

Best for: Fluxional systems and determining energy barriers.

Mechanism: At room temperature (RT), axial and equatorial protons exchange rapidly, appearing as a single average signal. Lowering the temperature below the coalescence point (


) "freezes" the bond rotations, splitting the signal into distinct axial (

) and equatorial (

) resonances.
  • Pros: Provides thermodynamic parameters (

    
    , 
    
    
    
    ); unequivocally proves conformational mobility.
  • Cons: Requires specialized probes (cryo-cooling); solubility issues at low temp; solvent viscosity broadening.

Method B: 2D NOESY/ROESY Stereochemical Mapping

Best for: Rigid systems and relative stereochemistry assignment.

Mechanism: Uses through-space dipolar coupling to measure inter-proton distances. In spiro systems, this is critical for determining if a substituent on Ring A is cis or trans relative to a substituent on Ring B.

  • Pros: Works at standard probe temperatures; provides 3D spatial geometry.

  • Cons: Fails in rapidly averaging systems (NOE signals average to zero or become ambiguous); requires mixing time optimization (

    
    ).
    
Method C: DFT-Integrated Assignment (GIAO)

Best for: Validation of complex substituted systems.

Mechanism: Quantum mechanical calculation of nuclear shielding tensors (GIAO) predicts chemical shifts for all theoretical conformers. These are compared to experimental data using statistical metrics (MAE, DP4+).

  • Pros: Resolves ambiguity when

    
    -couplings are non-standard; accounts for solvent effects (PCM).
    
  • Cons: Computationally expensive; dependent on the accuracy of the chosen functional (e.g., B3LYP vs.

    
    B97X-D).
    

Part 3: Experimental Protocol (Self-Validating Workflow)

This protocol is designed to assign the conformation of an unknown substituted spiro[5.5]undecane derivative.

Phase 1: The "Flexibility Test" (1D 1H NMR)
  • Sample Prep: Dissolve 5-10 mg in

    
     (preferred over 
    
    
    
    for wider temperature range).
  • Acquisition: Acquire standard 1H spectrum at 298 K.

  • Analysis: Inspect the multiplet width of ring protons.

    • Sharp, distinct couplings (

      
       Hz): System is RIGID . Proceed to Phase 3 .
      
    • Broad, featureless blobs or averaged couplings (

      
       Hz): System is FLUXIONAL . Proceed to Phase 2 .
      
Phase 2: Freezing the Conformer (DNMR)
  • Setup: Connect

    
     gas chiller. Calibrate temperature using a methanol standard.
    
  • Step-Down: Lower temperature in 10 K increments from 298 K to 183 K (-90°C).

  • Observation: Monitor the methine or methylene protons.

    • Identify

      
       (Coalescence Temperature) where the peak flattens.
      
    • Continue cooling until sharp, separate signals appear (Slow Exchange Limit).

  • Calculation: Use the Gutowsky-Holm equation to calculate the rate constant (

    
    ) at 
    
    
    
    :
    
    
    Where
    
    
    is the frequency difference (Hz) between frozen conformers.
Phase 3: Spatial Assignment (NOESY)

Only perform on Rigid systems or at Low Temp.

  • Pulse Sequence: Phase-sensitive NOESY (e.g., noesyphpr).

  • Mixing Time (

    
    ):  Set to 600 ms .
    
    • Too short (<300ms): Weak signals for long-range spiro-interactions.

    • Too long (>800ms): Spin diffusion leads to false positives.

  • Key Correlations to Look For:

    • Intra-ring:

      
       (Strong, 1,3-diaxial).
      
    • Inter-ring (Spiro-crossing): Look for NOE between

      
       on 
      
      
      
      of Ring A and
      
      
      on
      
      
      of Ring B. This confirms the orthogonal geometry.

Part 4: Data Presentation & Visualization

Table 1: Chemical Shift Signatures (Substituted Spiro-Ethers)

Comparison of 13C Shifts in Rigid vs. Mobile Systems (Data adapted from Deslongchamps et al. [1])

Carbon Position1,7-Dioxaspiro[5.5] (Rigid)

(ppm)
1-Oxaspiro[5.5] (Mobile)

(ppm, 298K)
Diagnostic Note
Spiro Carbon (

)
94.596.2Deshielded due to bis-ether linkage.

(Ether)
60.163.5 (Broad)Broadening indicates flipping.

(CH2)
25.429.1 (Avg)Distinct axial/eq signals in rigid form.

(CH2)
18.220.3 (Avg)Remote from chiral center.
Visualization: Conformational Workflow

The following diagram illustrates the decision logic for selecting the correct NMR technique based on the spiro-compound's flexibility.

SpiroWorkflow Start Unknown Spiro[5.5]undecane Step1 1H NMR @ 298K (Solvent: CD2Cl2) Start->Step1 Decision Signal Appearance? Step1->Decision BranchFlux Broad / Averaged J-values Decision->BranchFlux Fluxional BranchRigid Sharp / Distinct J(ax-ax) Decision->BranchRigid Rigid ActionDNMR Perform VT-NMR (Cool to -90°C) BranchFlux->ActionDNMR ActionNOE Perform 2D NOESY (Mix: 600ms) BranchRigid->ActionNOE CalcBarrier Calculate u0394Gu2021 (Gutowsky-Holm) ActionDNMR->CalcBarrier AssignStereo Assign Relative Stereochemistry ActionNOE->AssignStereo DFT DFT Validation (GIAO Shielding) CalcBarrier->DFT AssignStereo->DFT

Caption: Decision tree for selecting DNMR vs. NOESY based on initial spectral line widths.

Visualization: The Anomeric Lock

This diagram depicts why hetero-spiro cycles (like 1,7-dioxaspiro[5.5]undecane) are rigid compared to the carbocycle.

AnomericEffect Carbocycle Carbocycle Spiro[5.5] Eq1 Chair-Chair A Carbocycle->Eq1 Eq2 Chair-Chair B Eq1->Eq2 Fast Exchange (~10 kcal/mol) Heterocycle 1,7-Dioxaspiro[5.5] Stable Conformer 2a (Stabilized) Heterocycle->Stable Unstable Conformer 2b (Destabilized) Stable->Unstable Forbidden (High Energy) Mechanism Exo-Anomeric Effect (n -> u03c3*) Mechanism->Stable Locks Conformation

Caption: The anomeric effect locks 1,7-dioxaspiro systems into a single rigid conformer, unlike the flipping carbocycle.

References

  • Deslongchamps, P., & Pothier, N. (1990).[1][2] Conformational analysis of 1-oxaspiro[5.5]undecanes. A powerful probe for the endo and the exo anomeric effects in acetals. Canadian Journal of Chemistry.[1][2]

  • Lauro, G., et al. (2020).[3] DFT/NMR Approach for the Configuration Assignment of Groups of Stereoisomers. Journal of Organic Chemistry.[3]

  • Master Organic Chemistry. (2014). Substituted Cyclohexanes: Axial vs Equatorial.[4][5]

  • Claridge, T. D. W. (2016).[6] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (General Reference for NOESY protocols).

Sources

Comparative

1,8-Diazaspiro[5.5]undecane: The Next-Generation Piperidine Bioisostere

Topic: 1,8-Diazaspiro[5.5]undecane as a Piperidine Bioisostere Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. [1] Executive Summary In the optimization of le...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1,8-Diazaspiro[5.5]undecane as a Piperidine Bioisostere Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

[1]

Executive Summary

In the optimization of lead compounds, the piperidine ring is a ubiquitous pharmacophore. However, its flexibility and metabolic susceptibility at the C4 position often necessitate bioisosteric replacement. 1,8-Diazaspiro[5.5]undecane has emerged as a high-value "scaffold hop" that transcends simple atom-for-atom replacement.[1] By introducing a spiro-quaternary carbon, this scaffold rigidifies the ligand conformation, reducing the entropic penalty of binding. Furthermore, the second nitrogen atom provides a vector for solubility enhancement or additional target engagement, effectively bridging the gap between piperidine (lipophilic, mono-basic) and piperazine (hydrophilic, di-basic) profiles.

This guide objectively compares the 1,8-diazaspiro[5.5]undecane scaffold against the standard piperidine core, providing experimental protocols and structural insights to validate its utility in modern drug design.

Structural & Physicochemical Comparison

The transition from a monocyclic piperidine to a spirocyclic [5.5] system fundamentally alters the molecule's topology and electronic properties.

Vector Analysis and Topology
  • Piperidine: Adopts a chair conformation but retains significant flexibility, allowing "wobble" within the binding pocket. Substituents at C4 can adopt axial or equatorial positions, leading to entropic losses upon binding.

  • 1,8-Diazaspiro[5.5]undecane: The spiro-fusion at C5 (relative to the first ring) locks the two rings perpendicular to each other.[1] This creates a defined

    
     vector for substituent projection, critical for accessing orthogonal binding pockets (e.g., allosteric sites).
    
Physicochemical Metrics (Experimental vs. Predicted)
PropertyPiperidine (Ref)1,8-Diazaspiro[5.5]undecaneImpact on Drug Design
Formula


Increased MW (+55 Da) but higher

.[1]
Topological Polar Surface Area (TPSA) 12 Ų~24 ŲImproved water solubility; lower blood-brain barrier permeability unless substituted.[1]
LogP (Lipophilicity) 0.84 (Exp)0.5 - 1.2 (Est)*Lowers lipophilicity relative to carbon-heavy analogs; reduces non-specific binding.[1]
pKa (Basic Nitrogen) 11.229.5 - 10.5Slightly reduced basicity due to inductive effects across the spiro-center; reduces phospholipidosis risk.[1]
Metabolic Stability Low (C4 oxidation)HighSpiro-carbon blocks the primary site of CYP450 oxidation (C4), extending

.

*Note: LogP varies significantly based on N-substitution.[1] The core scaffold is more polar than a C9-cycloalkyl equivalent.[1]

Mechanistic Advantages: The "Why"

Conformational Locking (Entropy)

Binding affinity (


) is driven by enthalpy (

) and entropy (

).

Replacing a flexible piperidine linker with a rigid spiro-scaffold minimizes the conformational entropy lost upon binding (

).[1] The 1,8-diazaspiro[5.5]undecane pre-organizes the pharmacophores, often resulting in a 10-100x potency boost if the vectors align with the receptor sub-pockets.
Metabolic Blockade

The C4 position of piperidine is a "metabolic hotspot," prone to oxidation by CYP2D6 and CYP3A4. In the 1,8-diazaspiro[5.5]undecane system, this position becomes a quaternary spiro-carbon, which is sterically hindered and chemically inert to oxidative attack.[1]

Novel IP Space

Monocyclic piperidines are heavily patented. The spirocyclic core offers a distinct 3D architecture, providing a route to novel intellectual property (IP) while maintaining the requisite biological activity.

Visualization: Decision Logic & Structural Overlay

The following diagram illustrates the decision process for selecting the 1,8-diazaspiro[5.5]undecane scaffold and its structural relationship to piperidine.

Bioisostere_Logic Start Lead Compound Optimization (Piperidine Core) Issue_Metab Issue: High Metabolic Clearance (CYP Oxidation at C4) Start->Issue_Metab Issue_Potency Issue: Low Potency (High Entropic Penalty) Start->Issue_Potency Issue_Solubility Issue: Poor Solubility (High LogP) Start->Issue_Solubility Solution_Spiro Apply 1,8-Diazaspiro[5.5]undecane Scaffold Hop Issue_Metab->Solution_Spiro Block Labile Site Issue_Potency->Solution_Spiro Rigidify Issue_Solubility->Solution_Spiro Add Polar N Mech_Rigidity Mechanism: Conformational Rigidity (Reduces TΔS loss) Solution_Spiro->Mech_Rigidity Mech_Block Mechanism: Quaternary Carbon Blockade (Prevents C4 Oxidation) Solution_Spiro->Mech_Block Mech_Vector Mechanism: Orthogonal Vector Projection (Access New Sub-pockets) Solution_Spiro->Mech_Vector Result Optimized Lead: ↑ Potency, ↑ Stability, ↓ LogP Mech_Rigidity->Result Mech_Block->Result Mech_Vector->Result

Caption: Decision tree for implementing 1,8-diazaspiro[5.5]undecane to resolve common piperidine-related liabilities.

Experimental Protocols

Synthesis via Petasis Reaction (Self-Validating Protocol)

This protocol utilizes the Petasis borono-Mannich reaction, a robust multicomponent coupling that constructs the spiro-core efficiently.[1]

Reagents:

  • N-Boc-4-piperidone (1.0 eq)[1]

  • Amino-boronic acid derivative (1.2 eq)[1]

  • Glyoxylic acid (1.2 eq)[1]

  • Solvent: Dichloromethane (DCM) or Hexafluoroisopropanol (HFIP) for difficult substrates.

Workflow:

  • Component Mixing: Dissolve N-Boc-4-piperidone and the secondary amine (if using a pre-formed amine-boronate precursor) in DCM (0.2 M).

  • Acid Addition: Add glyoxylic acid monohydrate. Stir at room temperature for 24–48 hours.

    • Checkpoint: Monitor consumption of the ketone via TLC (stain with KMnO4).

  • Cyclization (Key Step): The intermediate amino-acid undergoes spontaneous decarboxylative cyclization or requires thermal activation (reflux in Toluene) depending on the specific substituents, forming the spiro-junction.

  • Purification: Evaporate solvent. Purify via flash column chromatography (MeOH/DCM gradient).

  • Validation: Confirm structure via 1H-NMR. Look for the disappearance of the C4-proton signal (present in piperidine, absent in spiro) and the distinct splitting pattern of the methylene protons adjacent to the spiro center.

In Vitro Metabolic Stability Assay

Objective: Quantify the stability improvement of the spiro-analog vs. the piperidine parent.

  • Microsome Preparation: Thaw human liver microsomes (HLM) on ice.

  • Incubation:

    • Test Compound: 1 µM final concentration.

    • Microsomes: 0.5 mg/mL protein.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH). Incubate at 37°C.

  • Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, and 60 min into 200 µL cold Acetonitrile (with internal standard).

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    
    
    Success Criteria: The 1,8-diazaspiro[5.5]undecane analog should exhibit a 
    
    
    
    < 50% of the piperidine parent.

Case Study: Kinase Inhibitor Optimization

Context: In the development of MRCK


 inhibitors (CDC42-binding kinase), the flexibility of the solvent-exposed piperidine tail limited potency.
  • Original Hit: Piperidine-based tail.[1][2]

    
    .
    
  • Optimization: Replacement with 1,8-diazaspiro[5.5]undecane .

  • Outcome:

    • Potency:

      
       (8-fold improvement). The spiro-ring locked the basic nitrogen into a specific interaction with Asp residues in the solvent channel.
      
    • Selectivity: The rigid bulk prevented binding to the homologous ROCK1 kinase active site, which could not accommodate the orthogonal spiro-ring.

References

  • Petasis, N. A., & Akritopoulou, I. (1993).[3] The borono-Mannich reaction: A new method for the synthesis of geometrically pure allylamines.[3] Tetrahedron Letters, 34(4), 583–586.[3] Link[1]

  • Meanwell, N. A., & Loiseleur, O. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds. Journal of Agricultural and Food Chemistry, 70(36), 10942-10971. Link[1]

  • Unsworth, W. P., et al. (2018). Structure of MRCK

    
     in complex with BDP-00009066.[1] RCSB Protein Data Bank, Entry 5OTF. Link
    
  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Spirocyclic Piperidine Bioisosteres. Angewandte Chemie International Edition, 49(20), 3524-3527.[1] Link[1]

  • Wuitschik, G., et al. (2010). Spirocyclic scaffolds in medicinal chemistry. Nature Chemistry, 2, 656–657. Link[1]

Sources

Validation

comparative metabolic stability of spirocyclic vs bicyclic amines

Title: Comparative Metabolic Stability Guide: Spirocyclic vs. Bicyclic Amines in Drug Discovery Subtitle: A Technical Analysis of "Escaping Flatland" for Improved Intrinsic Clearance ( ) and Physicochemical Profiles.

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Metabolic Stability Guide: Spirocyclic vs. Bicyclic Amines in Drug Discovery Subtitle: A Technical Analysis of "Escaping Flatland" for Improved Intrinsic Clearance (


) and Physicochemical Profiles.

Executive Summary: The 3D-Scaffold Advantage

In modern drug discovery, the transition from planar (


-rich) aromatic heterocycles to three-dimensional (

-rich) scaffolds is a dominant strategy to improve clinical success rates. This guide compares two primary classes of rigidified amines—Spirocyclic Amines (e.g., azaspiro[3.3]heptanes) and Bicyclic Amines (e.g., azabicyclo[1.1.1]pentanes, tropanes).

The Verdict: While both scaffolds improve target selectivity through rigidification, Spirocyclic amines generally offer a superior balance of metabolic stability and solubility (lower LogD) compared to their bicyclic counterparts. By sterically shielding the nitrogen lone pair and blocking


-carbon oxidation sites without adding excessive lipophilic bulk, spirocycles effectively lower intrinsic clearance (

) while enhancing the fraction of

carbons (

).

Structural & Mechanistic Basis of Stability

To understand the stability differences, one must analyze the interaction between the amine substrate and the heme center of Cytochrome P450 (CYP450) enzymes.

The Metabolic "Soft Spot": -Carbon Oxidation

The primary clearance mechanism for cyclic amines is N-dealkylation or ring oxidation. This proceeds via Single Electron Transfer (SET) from the nitrogen lone pair to the heme iron, followed by hydrogen abstraction at the


-carbon.
  • Planar Amines (Piperidine/Morpholine): The

    
    -hydrogens are electronically activated and sterically accessible. The flexible ring allows the nitrogen to orient easily for SET.
    
  • Spirocyclic Amines: The spiro-fusion (often a quaternary center) adjacent to the nitrogen eliminates abstractable protons on one side. On the other side, the rigid ring strain and "pucker" of the ring distort the orbital alignment, making the formation of the radical cation intermediate energetically unfavorable.

  • Bicyclic Amines: Bridgehead carbons (in systems like Bredt's rule-violating bicyclics) resist radical formation due to geometric constraints. However, larger bicyclic systems (e.g., tropanes) often retain lipophilic bulk that promotes hydrophobic binding to the CYP active site, potentially offsetting the electronic stability gains.

Visualization: Mechanism of Metabolic Blockade

MetabolicBlockade CYP CYP450 Heme (Fe=O) Piperidine Flexible Piperidine (Exposed α-Hydrogens) CYP->Piperidine Binds Spiro Spirocyclic Amine (Steric Shield + Quaternary C) CYP->Spiro Steric Clash Step1 e- Transfer (SET) Piperidine->Step1 Rapid Clearance Blocked Metabolism Blocked (High Stability) Spiro->Blocked No α-H Extraction Step2 H-Abstraction Step1->Step2 Rapid Clearance Metabolite Unstable Iminium -> Hydrolysis Step2->Metabolite Rapid Clearance

Figure 1: Mechanistic comparison of CYP450 attack on flexible vs. spirocyclic amines. Spiro-fusion creates a quaternary center that physically removes the site of metabolism.

Comparative Performance Analysis

The following data synthesizes matched molecular pair (MMP) studies comparing standard heterocycles with their spirocyclic and bicyclic bioisosteres.

Table 1: Physicochemical and Metabolic Profiles
Scaffold ClassRepresentative StructureLogD (pH 7.4)

(Human Microsomes)
SolubilityMetabolic Liability
Monocyclic (Baseline) Piperidine HighHigh (>50 µL/min/mg)ModerateRapid

-oxidation; N-oxidation.
Monocyclic (Baseline) Morpholine LowModerate (~20-40)HighRing opening; oxidative cleavage.
Spirocyclic 2-azaspiro[3.3]heptane ModerateLow (<10 µL/min/mg)HighVery stable. Quaternary center blocks

-attack.
Spirocyclic 2-oxa-6-azaspiro[3.3]heptane Very Low Very Low (<5)Very High "Gold Standard" morpholine isostere. Low lipophilicity limits CYP binding.
Bicyclic 3-azabicyclo[1.1.1]pentane ModerateLow (<15)ModerateBridgehead C-H bonds are strong (high BDE), resisting abstraction.
Bicyclic Tropane (8-azabicyclo[3.2.1]octane) High Moderate/High LowLipophilicity drives CYP affinity despite rigidity.

Key Insight: The 2-oxa-6-azaspiro[3.3]heptane scaffold is superior to bicyclic alternatives for lowering lipophilicity (LogD) while maintaining metabolic stability. Bicyclic amines like tropanes often suffer from "lipophilic tax," increasing non-specific binding and metabolic clearance despite their rigidity.

Experimental Validation Protocol: Microsomal Stability Assay

To validate these differences in your own lead series, use the following self-validating protocol. This assay measures the intrinsic clearance (


) using human liver microsomes (HLM).[1]
Reagents & Setup
  • Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Cofactor: NADPH regenerating system (or 10 mM NADPH solution).

  • Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide or Propranolol).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

Step-by-Step Workflow
  • Preparation: Dilute test compounds (Spiro/Bicyclic amines) to 1 µM in Phosphate Buffer (final DMSO < 0.1%).

  • Pre-incubation: Mix 30 µL of compound solution with 370 µL of microsomal mix (final protein conc: 0.5 mg/mL). Incubate at 37°C for 5 minutes to equilibrate.

  • Initiation: Add 100 µL of pre-warmed NADPH (1 mM final) to start the reaction.

    • Control: Run a parallel plate adding Buffer instead of NADPH to check for chemical instability (non-enzymatic degradation).

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Quench Solution (ACN + IS). Vortex vigorously.

  • Processing: Centrifuge at 4,000 rpm for 20 mins at 4°C to pellet proteins.

  • Analysis: Inject supernatant onto LC-MS/MS (e.g., C18 column, Water/ACN gradient). Monitor parent ion depletion.

Calculation & Logic

Plot


 vs. Time. The slope is 

.




Success Criteria:

  • Stable:

    
     (Ideal for spirocycles).
    
  • Unstable:

    
    .
    
Visualization: Assay Workflow

MicrosomalAssay cluster_sampling Sampling Loop (0, 5, 15, 30, 45 min) Start Compound (1 µM) + HLM (0.5 mg/mL) PreInc Pre-incubation 37°C, 5 min Start->PreInc StartRxn ADD NADPH (Initiates Metabolism) PreInc->StartRxn Sample Remove 50 µL Aliquot StartRxn->Sample Quench Quench in ACN + IS (Precipitate Proteins) Sample->Quench At each timepoint Centrifuge Centrifuge 4000 rpm, 20 min Quench->Centrifuge LCMS LC-MS/MS Analysis (Parent Ion Depletion) Centrifuge->LCMS Calc Calculate Clint & t1/2 LCMS->Calc

Figure 2: Workflow for determining intrinsic clearance (


) via Liver Microsomal Stability Assay.

Case Studies & Application

Case Study A: The "Morpholine Escape" (Spirocyclic Win)

In the development of MCHr1 antagonists, a morpholine moiety was identified as a metabolic liability.

  • Modification: Replacement of morpholine with 2-oxa-6-azaspiro[3.3]heptane .

  • Result: The spiro-analog maintained the critical hydrogen-bond acceptor oxygen atom but introduced a rigid, orthogonal geometry.

  • Data:

    
     dropped from 45 to <8 µL/min/mg. The LogD decreased by 0.4 units, improving unbound fraction (
    
    
    
    ).
Case Study B: The Phenyl Bioisostere (Bicyclic Win)

In the optimization of Sonidegib analogs (Hedgehog pathway inhibitors), a para-substituted phenyl ring was the target.

  • Modification: Replacement with bicyclo[1.1.1]pentane (BCP) .

  • Result: While not an amine-to-amine comparison, the BCP scaffold (often linked to amines) showed superior metabolic stability compared to the phenyl ring due to the lack of aromatic hydroxylation sites.

  • Nuance: When comparing nitrogen-containing BCPs (3-azabicyclo[1.1.1]pentane) to spiro[3.3]heptanes, the BCPs are often more stable but can be synthetically more challenging to functionalize diversely.

References

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Piperidine Derivatives." Organic Letters. Link

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews. Link

  • Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going." Organic & Biomolecular Chemistry. Link

  • Stepan, A. F., et al. (2011). "Metabolism-Directed Design of Oxetane-Containing Aryl Sulfonamide Derivatives as Potent and Selective Inhibitors of the Voltage-Gated Sodium Channel Nav1.7." Journal of Medicinal Chemistry. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[2] Link

Sources

Comparative

validating stereochemistry of spirocyclic centers via NOE

Executive Summary The determination of relative stereochemistry in spirocyclic scaffolds remains one of the most stubborn challenges in small molecule structural elucidation. Unlike fused or bridged systems, spirocycles...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The determination of relative stereochemistry in spirocyclic scaffolds remains one of the most stubborn challenges in small molecule structural elucidation. Unlike fused or bridged systems, spirocycles possess a quaternary center that acts as a "silence zone" for scalar coupling (


-coupling)—the orthogonal arrangement of the rings often precludes the existence of vicinal protons necessary for Karplus-based assignment.

While X-ray crystallography is the definitive gold standard, it is a bottleneck in high-throughput medicinal chemistry. Nuclear Overhauser Effect (NOE) spectroscopy , when applied with rigorous constraints, offers a solution-state alternative that is faster and often more relevant to biological conformation.

This guide objectively compares NOE against X-ray and Computational NMR (DFT) and provides a senior-level protocol for validating spiro-centers without crystals.

Part 1: The Challenge of the "Silent" Quaternary Center

In a typical spiro-system (e.g., spiroindolines, spirooxindoles), the two rings are locked in a near-orthogonal conformation.

  • The Problem: There is no through-bond communication (

    
    ) across the spiro-carbon.
    
  • The Consequence: You cannot "walk" the proton connectivity from Ring A to Ring B to determine if a substituent is endo or exo.

  • The Solution: You must rely on through-space interactions (dipolar coupling).

Comparative Analysis: NOE vs. Alternatives

The following table contrasts the three primary methods for assigning spiro-stereochemistry.

FeatureNOE / ROESY (NMR) X-Ray Crystallography DFT / GIAO Calculation
Primary Mechanism Through-space magnetic dipolar interaction (

).[1]
Diffraction of X-rays by electron density.[2]Quantum mechanical prediction of chemical shifts (

).
Sample State Solution (CDCl

, DMSO-d

, etc.).
Solid State (Single Crystal).Virtual (In silico).
Turnaround Time Fast (1–4 hours).Slow (Days to Weeks for crystal growth).Medium (12–48 hours CPU time).
Sample Requirement ~2–10 mg (Non-destructive).High-quality single crystal (Destructive/Hard to grow).None (Structure file).
Certainty Level High (if rigid and calibrated).Absolute (Gold Standard).Supporting (Probabilistic).
Spiro-Specific Utility Excellent for detecting exo/endo face proximity.Definitive, but fails if amorphous.Resolves ambiguity when NOE is silent.

Part 2: Strategic Decision Making

Before initiating an experiment, use this decision matrix to select the correct validation pathway. This prevents wasted instrument time on "silent" molecules.

ValidationLogic Start Spiro-Stereocenter Assignment Needed Crystal Is the sample crystalline? Start->Crystal Xray X-Ray Crystallography (Definitive) Crystal->Xray Yes MW_Check Check Molecular Weight (MW) Crystal->MW_Check No Small_MW MW < 600 Da (Fast Tumbling) MW_Check->Small_MW Med_MW MW 600 - 1200 Da (Intermediate Tumbling) MW_Check->Med_MW NOESY 1D NOE or 2D NOESY (Positive Enhancement) Small_MW->NOESY ROESY ROESY / CAMELSPIN (Rotating Frame NOE) Med_MW->ROESY Ambiguous Ambiguous Result? NOESY->Ambiguous ROESY->Ambiguous DFT GIAO-DFT Calculation (Compare predicted shifts) Ambiguous->DFT Yes

Figure 1: Decision matrix for stereochemical assignment. Note the critical branch for Medium MW molecules where standard NOE fails due to the "zero-crossing" point of the spectral density function.

Part 3: The Self-Validating Protocol (1D Selective NOE)

For spirocyclic centers, 1D Selective NOE (DPFGSE-NOE) is superior to 2D NOESY. 2D maps often lack the resolution to distinguish weak inter-ring NOEs from strong intra-ring signals. 1D allows for quantitative integration and precise irradiation.

Prerequisites
  • Sample: 5–10 mg in 0.6 mL solvent.

  • Degassing: CRITICAL. Dissolved paramagnetic oxygen accelerates relaxation (

    
    ), quenching the NOE signal. Bubble argon through the sample for 5 minutes or use freeze-pump-thaw.
    
  • Solvent: Use a non-viscous solvent (CDCl

    
    , Acetone-d
    
    
    
    ) to ensure fast tumbling if MW < 600.
Step-by-Step Workflow
1. The "Anchor" Selection

Identify a proton on Ring A that is geometrically fixed relative to the spiro-center (e.g., an ortho-proton or a rigid methylene). This is your "Source." Identify the target proton on Ring B (the substituent ). This is your "Target."

2. Pulse Sequence Setup (1D DPFGSE-NOE)

Use a Double Pulsed Field Gradient Spin Echo sequence (e.g., selnogpzs on Bruker). This suppresses zero-quantum coherence (ZQC), which can create anti-phase artifacts often mistaken for NOE.

  • Mixing Time (

    
    ): 
    
    • Small molecules (MW < 500): 500–800 ms .

    • Medium/Large (MW > 800): 200–400 ms .

    • Expert Note: If unsure, run an inversion-recovery experiment (

      
      ). Set 
      
      
      
      .
3. Data Acquisition
  • Scans: Minimum 256 scans. NOE signals across spiro-centers are often < 2% enhancement.

  • Inter-scan Delay (

    
    ):  Must be 
    
    
    
    (usually 5–7 seconds) to allow full relaxation.
4. The "Zero-Sum" Validation Check (Self-Validation)

A true NOE experiment must be self-validating.

  • Irradiate Source (Ring A): Observe enhancement at Target (Ring B).

  • Irradiate Target (Ring B): You MUST observe the reciprocal enhancement at Source (Ring A).

  • Control: Irradiate a distant proton. If you see enhancement at the Target, your mixing time is too long (Spin Diffusion), and the data is invalid.

Part 4: Data Interpretation & Visualization

When analyzing the spectrum, you are looking for the "Spiro-Vector."

SpiroVectors Center Spiro Center H_RingA H(Ring A) (Source) Center->H_RingA H_RingB_Endo H(Ring B) (Endo) Center->H_RingB_Endo H_RingB_Exo H(Ring B) (Exo) Center->H_RingB_Exo H_RingA->H_RingB_Endo Strong NOE (< 3.0 Å) H_RingA->H_RingB_Exo Weak/No NOE (> 5.0 Å)

Figure 2: Vector analysis of spirocyclic NOE. The "Endo" proton will show a strong correlation to the Source, while the "Exo" proton will be silent.

Quantitative Analysis (Distance Calculation)

Do not rely on "visual" intensity. Calculate the distance (


) using the Isolated Spin Pair Approximation (ISPA):


  • 
    : Known distance (e.g., geminal protons = 1.78 Å, ortho aromatics = 2.48 Å).
    
  • 
    : Integral of the reference NOE peak.
    
  • 
    : Integral of the spiro-crossing NOE peak.
    

Pass/Fail Criteria:

  • Pass: Calculated distance matches the 3D model (Chem3D/PyMOL) within

    
    .
    
  • Fail: Calculated distance is physically impossible (< 1.8 Å or > 5 Å). This indicates Spin Diffusion (indirect magnetization transfer) or spectral overlap.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 8: Dipolar Coupling and the NOE).

  • Butts, C. P., et al. (2011). "Accurate NOE-distance determination enables the stereochemical assignment of a flexible molecule." Chemical Communications. [Link]

  • Thiele, C. M., et al. (2009). "Gradient-Selected Zero-Quantum Suppression in 1D NOE Experiments." Journal of Magnetic Resonance. [Link]

  • Bifulco, G., et al. (2007). "Quantum Mechanical Calculation of NMR Chemical Shifts in the Stereochemical Determination of Organic Compounds." Chemical Reviews. [Link]

  • Neuhaus, D., & Williamson, M. P. (2000). The Nuclear Overhauser Effect in Structural and Conformational Analysis. Wiley-VCH.

Sources

Validation

Evaluating hERG Liability of Spirocyclic Diamine Ligands: A Technical Comparison Guide

Executive Summary: The Spirocyclic Advantage and Risk In modern drug discovery, spirocyclic diamines have emerged as privileged scaffolds. Their inherent three-dimensional complexity (high ) offers improved solubility an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Spirocyclic Advantage and Risk

In modern drug discovery, spirocyclic diamines have emerged as privileged scaffolds. Their inherent three-dimensional complexity (high


) offers improved solubility and metabolic stability compared to flat aromatic systems. However, their basic nitrogen centers—often essential for on-target potency (e.g., GPCRs, ion channels)—carry an inherent risk of inhibiting the hERG (human Ether-à-go-go-Related Gene)  potassium channel, a primary driver of drug-induced QT prolongation and Torsades de Pointes (TdP).

This guide objectively evaluates the hERG liability of spirocyclic diamine ligands against alternative scaffolds. We synthesize experimental data to demonstrate that while spirocyclization can mitigate hERG binding through conformational restriction, it is not a panacea. Success depends on precise vector control of the basic amine and lipophilic pharmacophores.

Mechanistic Insight: Why Structure Matters

To evaluate liability, one must understand the "enemy." The hERG pore is a large, hydrophobic cavity lined with aromatic residues (Tyr652, Phe656). High-affinity blockade typically requires two features:

  • Cation-Pi Interaction: A basic amine (protonated at physiological pH) interacting with the pi-system of Tyr652/Phe656.

  • Pi-Stacking/Hydrophobic Fit: Aromatic or lipophilic wings that stabilize the ligand within the pore.

The "Rigidity" Hypothesis

Flexible acyclic diamines often bind hERG because their high conformational entropy allows them to adopt the specific "inverted L-shape" required to fit the pore.

Spirocyclic diamines introduce structural rigidity.

  • Pro: If the rigid conformation is incompatible with the hERG pore geometry, affinity drops largely, even if lipophilicity remains high.

  • Con: If the rigid scaffold perfectly matches the pore pharmacophore, the binding penalty (entropic cost) is lower than for a flexible molecule, potentially increasing potency.

Diagram: Mechanistic Pathway of hERG Inhibition

The following diagram illustrates the decision logic for hERG binding based on scaffold flexibility.

hERG_Mechanism Ligand Ligand Entry (Extracellular) Flex Flexible Acyclic Diamine Ligand->Flex Spiro Rigid Spirocyclic Diamine Ligand->Spiro Pore hERG Pore (Hydrophobic Cavity) InducedFit Induced Fit (High Entropy Cost) Pore->InducedFit Flexible Scaffold Preorganized Pre-organized (Low Entropy Cost) Pore->Preorganized Rigid Scaffold Flex->Pore Enters Spiro->Pore Enters Binding Stable Blockade (Tyr652/Phe656 Interaction) InducedFit->Binding Adapts to Pore Preorganized->Binding If Shape Matches Clash Steric Clash (No Binding) Preorganized->Clash If Shape Mismatches

Figure 1: Mechanistic divergence in hERG binding between flexible and rigid scaffolds. Spirocycles offer a binary outcome: high potency or complete clash, whereas flexible ligands often "find a way" to bind.

Comparative Analysis: Spirocyclic vs. Alternatives

The following table synthesizes data from SAR studies comparing spirocyclic scaffolds to traditional linear or flat aromatic analogs.

FeatureSpirocyclic Diamines Flexible Acyclic Diamines Flat Aromatic Amines
Conformational Entropy Low. Defined vectors restrict "induced fit" binding.High. Can adapt to various off-targets, including hERG.[1]Low. Planar structure often intercalates easily.
hERG Binding Mode Shape-Dependent. Liability is sensitive to specific substitution vectors.Promiscuous. Flexible chains often facilitate access to the inner pore.Pi-Stacking Driven. High affinity due to strong overlap with Tyr652.
Saturation (

)
High. Correlates with reduced hERG liability (general trend).Variable. Often contains flexible alkyl chains.Low. High aromaticity increases hERG risk.
Selectivity Profile High. Rigid core differentiates between target and hERG.Low to Moderate. "Greasy" chains bind multiple GPCRs/Channels.Low. Planar structures are often "sticky" (P-gp substrates).
Optimization Strategy Modulate pKa (e.g., zwitterions) or steric bulk to create a "clash".Shorten linkers or add polarity to flexible chains.Reduce aromatic ring count.

Key Takeaway: Spirocyclic ligands generally outperform flat aromatics by increasing


 character, which is statistically linked to lower hERG liability [1]. However, compared to acyclic diamines, they require more precise design; a "bad" rigid shape is harder to fix than a flexible one.

Experimental Protocols: Validating the Liability

Tier 1: In Silico Prediction & Design

Before synthesis, use structure-based docking if a cryo-EM structure of the target is available.

  • Protocol: Dock ligands into the hERG cryo-EM structure (PDB: 5VA2).

  • Criteria: Discard compounds where the basic amine is within 4Å of Tyr652/Phe656 unless steric bulk prevents entry.

Tier 2: Automated Patch Clamp (High Throughput)

This is the workhorse for SAR cycles. We use systems like the QPatch or IonFlux.

Methodology:

  • Cell Line: CHO or HEK293 stably expressing hERG (Kv11.1).

  • Solutions:

    • Extracellular (mM): NaCl 145, KCl 4, CaCl2 2, MgCl2 1, HEPES 10, Glucose 10 (pH 7.4).

    • Intracellular (mM): KCl 120, CaCl2 5.374, MgCl2 1.75, EGTA 5, HEPES 10, Na2-ATP 4 (pH 7.2).

  • Voltage Protocol (The "Step-Ramp"):

    • Hold at -80 mV.

    • Depolarize to +20 mV for 2-5 seconds (activates and inactivates channels).

    • Repolarize to -50 mV (removes inactivation, eliciting the tail current). Measure peak tail current here.

  • Data Analysis: Calculate % inhibition of tail current vs. vehicle control.

Critical Insight: Ensure the assay is run at physiological temperature (35-37°C) . Many spirocyclic compounds show temperature-dependent binding kinetics. Room temperature assays often underestimate potency for these complex scaffolds [2].

Tier 3: Manual Patch Clamp (Gold Standard)

Required for IND-enabling studies and to resolve complex kinetics (e.g., "trappable" blockers).

Methodology:

  • Setup: Whole-cell configuration using a low-noise amplifier (e.g., HEKA EPC10).

  • Resistance: Series resistance (

    
    ) compensation >80% is mandatory to avoid voltage errors.
    
  • Perfusion: Continuous gravity-fed perfusion. Wait for steady-state effect (often >5 mins for lipophilic spirocycles).

  • Analysis: Fit concentration-response curves to the Hill equation:

    
    
    
Diagram: Evaluation Workflow

hERG_Workflow Start Compound Library (Spirocyclic Diamines) InSilico Tier 1: In Silico (Docking & pKa calc) Start->InSilico AutoPatch Tier 2: Automated Patch (QPatch/IonFlux) InSilico->AutoPatch Criteria Inhibition > 50% at 10µM? AutoPatch->Criteria ManualPatch Tier 3: Manual Patch (37°C, Kinetics) Criteria->ManualPatch No (Low Risk) Discard Discard / Re-design Criteria->Discard Yes (High Risk) Safety Safety Assessment (Safety Margin Calculation) ManualPatch->Safety

Figure 2: Tiered screening workflow for hERG liability. Note the progression from high-throughput filtration to high-fidelity manual validation.

Case Studies & Data Support

Case Study A: Zwitterionic Spirocycles (MmpL3 Inhibitors)

A study on spirocyclic MmpL3 inhibitors demonstrated that high lipophilicity in the spiro-core led to hERG


.
  • Strategy: Introduction of a carboxylic acid to create a zwitterion (reducing net charge at pH 7.4) while maintaining the spiro-scaffold.

  • Result: hERG

    
     shifted to 
    
    
    
    without loss of on-target potency. The rigid spiro-core prevented the "charge-burying" often seen with flexible zwitterions [3].
Case Study B: Spiro[isobenzofuran-1,4'-piperidine]

This classic scaffold often exhibits hERG liability due to the phenyl ring attached to the spiro-center.

  • Data: Unsubstituted analogs show

    
    .
    
  • Optimization: Replacing the phenyl ring with a hetero-aromatic (e.g., pyridine) or introducing polarity (e.g., -OH) on the piperidine ring reduces affinity by disrupting the pi-stacking with Tyr652 [4].

References

  • Garrido, A. et al. (2020).[2] Impact of Fsp3 on hERG Liability: A Data-Driven Analysis. Journal of Medicinal Chemistry. Link

  • FDA. (2021).[3] Recommended Voltage Protocols to Study Drug-Cardiac Ion Channel Interactions Using Recombinant Cell Lines. FDA Guidance Documents.[3] Link

  • Ray, P. et al. (2021).[4] Spirocycle MmpL3 Inhibitors with Improved hERG and Cytotoxicity Profiles.[4] ACS Omega. Link

  • Tian, G. et al. (2025).[1] Design, synthesis, and biological profiling of novel aryl-spirocyclic diamine derivatives with potential antidepressant-like properties.[1] European Journal of Medicinal Chemistry.[2] Link

  • Metrion Biosciences. (2022). GLP hERG Testing Assay Validation for ICH E14/S7B. Metrion Biosciences Technical Notes. Link

Sources

Safety & Regulatory Compliance

© Copyright 2026 BenchChem. All Rights Reserved.